molecular formula C10H12BBrO4 B1284307 3-Bromo-2-isopropoxy-5-formylphenylboronic acid CAS No. 1072951-86-0

3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Cat. No.: B1284307
CAS No.: 1072951-86-0
M. Wt: 286.92 g/mol
InChI Key: JDRHFOMNQQEZJZ-UHFFFAOYSA-N
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Description

May contain varying amounts of anhydride.>

Properties

IUPAC Name

(3-bromo-5-formyl-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BBrO4/c1-6(2)16-10-8(11(14)15)3-7(5-13)4-9(10)12/h3-6,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRHFOMNQQEZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC(C)C)Br)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584925
Record name {3-Bromo-5-formyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-86-0
Record name {3-Bromo-5-formyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-86-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Technical Data Summary: 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides core physicochemical data for 3-Bromo-2-isopropoxy-5-formylphenylboronic acid, a compound relevant to researchers in organic synthesis and medicinal chemistry. The primary focus of this guide is to present the molecular weight and formula, which are fundamental properties for any experimental work, including reaction stoichiometry and analytical characterization.

Physicochemical Properties

The essential properties of this compound are summarized below. The molecular weight is a calculated value based on its empirical formula.

PropertyValueCitation
Compound Name This compound[1][2][3]
Molecular Formula C₁₀H₁₂BBrO₄[1]
Molecular Weight 286.91 g/mol [1]
CAS Number 1072951-86-0[1][2][3]

Logical Relationship: From Structure to Molecular Weight

The calculation of a compound's molecular weight is a direct function of its verified molecular formula. This relationship is outlined in the diagram below. The process involves identifying the constituent elements, counting the number of atoms for each, and summing their atomic masses.

G A Chemical Name 3-Bromo-2-isopropoxy-5- formylphenylboronic acid B Molecular Formula C₁₀H₁₂BBrO₄ A->B Determines C Sum of Atomic Weights (10C) + (12H) + (1B) + (1Br) + (4*O) B->C Leads to D Molecular Weight 286.91 g/mol C->D Calculates to

Calculation of Molecular Weight.

Note on Scope: This document focuses on the fundamental molecular weight of the specified compound. A theoretical value, molecular weight, is calculated from the molecular formula and does not require experimental protocols for its determination. Therefore, sections on experimental methodologies or signaling pathways are not applicable in this context.

References

3-Bromo-2-isopropoxy-5-formylphenylboronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. Due to the absence of a specific, published protocol for this compound, the following procedure is a robust, well-established method for the synthesis of analogous arylboronic acids, adapted for this specific target molecule. The protocol is based on the common bromo-lithium exchange reaction followed by boronation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and application of the compound.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 1072951-86-0[1][2]
Molecular Formula C₁₀H₁₂BBrO₄
Molecular Weight 286.91 g/mol
Appearance Powder
Melting Point 105-109 °C
Storage Temperature 2-8°C
Purity ≥95%[1]

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned to start from a suitable protected bromobenzaldehyde derivative. A plausible synthetic route involves the protection of the aldehyde, followed by a bromo-lithium exchange at low temperature, and subsequent reaction with a trialkyl borate. The final step is the deprotection of the aldehyde and hydrolysis of the boronate ester to yield the desired boronic acid.

Synthesis_Workflow A Starting Material: 5-Bromo-2-hydroxybenzaldehyde B Protection of Aldehyde (e.g., as a diethyl acetal) A->B Ethanol, cat. acid C O-isopropylation B->C 2-Bromopropane, K₂CO₃ D Bromo-Lithium Exchange (n-BuLi, -78 °C) C->D THF E Boronation (Triisopropyl borate) D->E THF F Hydrolysis/Deprotection (Aqueous acid) E->F HCl (aq) G Final Product: 3-Bromo-2-isopropoxy-5- formylphenylboronic acid F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.

Materials and Reagents:

  • 5-Bromo-2-hydroxybenzaldehyde

  • Ethanol

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalytic amount)

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Protection of the Aldehyde

  • To a solution of 5-bromo-2-hydroxybenzaldehyde in ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the protected aldehyde.

Step 2: O-Isopropylation

  • Dissolve the protected aldehyde from Step 1 in acetone and add potassium carbonate.

  • Add 2-bromopropane to the mixture.

  • Heat the reaction to reflux and stir until the starting material is fully consumed (monitor by TLC).

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-5-(diethoxymethyl)-2-isopropoxybenzene.

Step 3: Bromo-Lithium Exchange and Boronation

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the 1-bromo-5-(diethoxymethyl)-2-isopropoxybenzene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • In a separate flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared aryllithium species to the triisopropyl borate solution via cannula, again keeping the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Hydrolysis and Deprotection

  • Quench the reaction by slowly adding 1 M aqueous HCl at 0 °C.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and deprotection of the aldehyde.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety Information

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear a dust mask type N95 (US), eye shields, and gloves.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Triisopropyl borate is flammable. All procedures should be carried out in a well-ventilated fume hood.

Characterization Data

The final product should be characterized to confirm its identity and purity. The expected analytical data is summarized in Table 2.

Table 2: Analytical Data for this compound

AnalysisExpected Result
¹H NMR Consistent with the structure, showing signals for the aromatic protons, the aldehyde proton, the isopropoxy group (methine and methyl protons), and the boronic acid hydroxyl protons.
¹³C NMR Consistent with the structure, showing the expected number of carbon signals for the aromatic ring, the aldehyde carbonyl, and the isopropoxy group.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
Purity (by HPLC) ≥95%

This guide provides a comprehensive overview and a detailed, plausible protocol for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory capabilities and requirements.

References

Spectroscopic and Analytical Characterization of 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-isopropoxy-5-formylphenylboronic acid is a bespoke chemical entity with significant potential in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents and complex molecular architectures. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a bromine atom for further functionalization, and an aldehyde group for derivatization, makes it a versatile reagent. This technical guide provides a comprehensive overview of the expected spectroscopic properties and detailed experimental protocols for the characterization of this compound. While specific spectral data is proprietary to chemical suppliers, this document outlines the theoretical values and methodologies required for its empirical determination.

Chemical Properties

A summary of the fundamental chemical properties of this compound is presented below.

PropertyValue
CAS Number 1072951-86-0
Molecular Formula C₁₀H₁₂BBrO₄
Molecular Weight 286.91 g/mol
Appearance Expected to be a powder
Melting Point 105-109 °C

Spectroscopic Data (Expected)

The following tables summarize the anticipated spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected spectrum in CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9Singlet1HAldehyde proton (-CHO)
~8.0Doublet1HAromatic proton (ortho to -CHO)
~7.8Doublet1HAromatic proton (ortho to -B(OH)₂)
~4.7Septet1HIsopropoxy methine proton (-OCH(CH₃)₂)
~1.4Doublet6HIsopropoxy methyl protons (-OCH(CH₃)₂)
(Broad)Singlet2HBoronic acid hydroxyl protons (-B(OH)₂)
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

Expected spectrum in CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppmAssignment
~192Aldehyde carbonyl carbon (-CHO)
~160Aromatic carbon attached to isopropoxy group
~138Aromatic carbon ortho to -CHO
~135Aromatic carbon ortho to -B(OH)₂
~130Aromatic carbon attached to bromine
~125Aromatic carbon attached to boronic acid
~120Aromatic carbon meta to substituents
~72Isopropoxy methine carbon (-OCH(CH₃)₂)
~22Isopropoxy methyl carbons (-OCH(CH₃)₂)
FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200 (broad)StrongO-H stretch (boronic acid)
~2980MediumC-H stretch (aliphatic)
~2870MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600MediumC=C stretch (aromatic)
~1380StrongB-O stretch
~1250StrongC-O stretch (ether)
~1020MediumC-Br stretch
Mass Spectrometry (MS)
m/zIon Type
286/288[M]⁺ (molecular ion peak with isotopic pattern for Br)
269/271[M-OH]⁺
241/243[M-CHO-H₂O]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for arylboronic acids and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For ¹H NMR, boronic acids can sometimes form anhydrides (boroxines), which can lead to complex spectra. To obtain a sharp spectrum of the monomeric acid, a small amount of D₂O can be added to the NMR tube to facilitate the hydrolysis of any anhydride. Alternatively, running the spectrum in d₄-methanol can also be effective.

Data Acquisition:

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and calibrate the chemical shifts to the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).

Sample Preparation (for ESI-MS):

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution is then directly infused into the mass spectrometer.

Data Acquisition:

  • Ionization: ESI is a soft ionization technique that can generate molecular ions such as [M+H]⁺ or [M-H]⁻, which are useful for determining the molecular weight.

  • Mass Analysis: A Time-of-Flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process calibrate Calibrate to Solvent Peak process->calibrate analyze Integrate & Assign Peaks calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Record Background Spectrum press->background sample_scan Record Sample Spectrum background->sample_scan process_spec Process Spectrum sample_scan->process_spec assign_peaks Assign Peaks to Functional Groups process_spec->assign_peaks

Caption: Workflow for FT-IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_ms Dissolve Sample in Suitable Solvent infuse Infuse into Mass Spectrometer dissolve_ms->infuse ionize Ionize Sample (e.g., ESI) infuse->ionize analyze_mass Analyze Mass-to-Charge Ratio ionize->analyze_mass identify_ion Identify Molecular Ion Peak analyze_mass->identify_ion analyze_frag Analyze Fragmentation Pattern (MS/MS) identify_ion->analyze_frag

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and known values for common organic functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-aldehyde9.8 - 10.0Singlet-1H
H-aromatic (H-6)8.0 - 8.2Doublet~2.51H
H-aromatic (H-4)7.8 - 8.0Doublet~2.51H
B(OH)₂5.0 - 7.0Broad Singlet-2H
CH (isopropoxy)4.5 - 4.8Septet~6.01H
CH₃ (isopropoxy)1.3 - 1.5Doublet~6.06H

Note: The chemical shift of the boronic acid protons (B(OH)₂) can be highly variable and may exchange with residual water in the NMR solvent, leading to a broad signal or no observable signal at all.

Experimental Protocol for ¹H NMR Spectroscopy of Arylboronic Acids

The following is a generalized, detailed methodology for the acquisition of a ¹H NMR spectrum of an arylboronic acid such as this compound. The spectra are typically recorded on a high-resolution NMR spectrometer.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the boronic acid group. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent, to calibrate the chemical shift scale to 0.00 ppm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a proton resonance frequency of 300 MHz or higher to ensure adequate signal dispersion.[1]

  • The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity and optimal spectral resolution.

  • The temperature of the probe is typically maintained at 25 °C.[1]

3. Data Acquisition Parameters:

  • A standard single-pulse experiment is generally used.

  • The spectral width should be set to encompass all expected proton resonances (e.g., from -2 to 12 ppm).

  • A sufficient number of scans (e.g., 16 to 64) should be acquired to obtain a good signal-to-noise ratio.

  • The relaxation delay between scans should be set to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons and ensure accurate integration.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • The chemical shifts of the peaks are referenced to the internal standard (TMS at 0.00 ppm).

  • The integrals of the signals are calculated to determine the relative number of protons corresponding to each resonance.

  • The multiplicities and coupling constants of the signals are measured.

Visualization of Proton Environments and Couplings

The following diagram illustrates the distinct proton environments in this compound and the expected spin-spin coupling interactions.

Caption: Proton environments and key couplings in this compound.

References

An In-depth Technical Guide to the 13C NMR Analysis of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid. Due to the absence of experimentally published data for this specific compound, this document presents a predicted spectrum based on established chemical shift principles and data from analogous structures. This guide is intended to support researchers in the structural elucidation and characterization of this and similar polysubstituted phenylboronic acid derivatives. Included are detailed experimental protocols for the acquisition of ¹³C NMR data to facilitate the experimental validation of the predictions herein.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been predicted based on the analysis of substituent effects and data from structurally related compounds. The chemical shifts are estimated by considering the electronic contributions of the bromo, isopropoxy, formyl, and boronic acid groups on the phenyl ring.

The predicted chemical shifts (in ppm) are summarized in the table below. The numbering of the carbon atoms corresponds to the molecular structure diagram.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~132The chemical shift for the carbon atom bonded to the boronic acid group is influenced by the electron-withdrawing nature of the substituent. In substituted phenylboronic acids, this carbon typically resonates in the 130-140 ppm range.
C2~158This carbon is deshielded due to the attachment of the electronegative oxygen atom of the isopropoxy group. Aryl carbons bonded to alkoxy groups generally appear in the 155-165 ppm range.
C3~118The carbon atom bonded to bromine experiences a moderate shielding effect. The chemical shifts of carbons attached to bromine in aromatic systems are typically found in the 115-125 ppm range.
C4~138This carbon is deshielded due to its position relative to the electron-withdrawing formyl and boronic acid groups.
C5~135The carbon atom is deshielded by the directly attached electron-withdrawing formyl group.
C6~130This carbon's chemical shift is influenced by the neighboring boronic acid and formyl groups.
C=O~192The carbonyl carbon of an aldehyde group is highly deshielded and typically resonates in the 190-200 ppm region.
CH (isopropoxy)~72The methine carbon of the isopropoxy group is attached to an oxygen atom, leading to a downfield shift, typically in the 70-75 ppm range.
CH₃ (isopropoxy)~22The methyl carbons of the isopropoxy group are in a typical aliphatic region, generally appearing around 20-25 ppm.

Molecular Structure and Peak Assignment

The diagram below illustrates the structure of this compound with the carbon atoms numbered for clear peak assignment in the ¹³C NMR spectrum.

Molecular structure with carbon numbering.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹³C NMR data. The following section details the key steps for the ¹³C NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for phenylboronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for ¹³C NMR spectroscopy.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum by removing ¹H-¹³C coupling.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is generally sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between pulses.

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using Fourier transformation.

  • Phase Correction: The phase of the spectrum should be manually or automatically corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction should be applied to obtain a flat and even baseline.

  • Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of an organic compound, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking reference->peak_pick assign Assign Peaks to Carbons peak_pick->assign report Generate Report assign->report

Workflow for 13C NMR Analysis.

Mass Spectrometry of 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid, a substituted arylboronic acid of interest in synthetic chemistry and drug discovery. Due to the absence of direct experimental mass spectrometry data for this specific compound in the public domain, this document synthesizes information from the analysis of related arylboronic acids, brominated aromatic compounds, and molecules containing isopropoxy and formyl functionalities. It outlines proposed experimental protocols, predicted fragmentation patterns, and key mass spectral features to facilitate the identification and characterization of this molecule. The guide is intended to be a valuable resource for researchers utilizing mass spectrometry in the analysis of complex organic molecules.

Introduction

This compound (C₁₀H₁₂BBrO₄, Molecular Weight: 286.91 g/mol ) is a multifunctional aromatic compound.[1] Its structure incorporates a boronic acid group, making it a valuable building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of bromo, isopropoxy, and formyl substituents on the phenyl ring provides multiple sites for further chemical modification, rendering it a versatile intermediate in the development of novel pharmaceutical agents and functional materials.

Accurate characterization of such molecules is paramount, and mass spectrometry (MS) stands as a powerful analytical technique for determining molecular weight and elucidating structural features.[2] This guide will explore the expected behavior of this compound under common mass spectrometric conditions.

Proposed Experimental Protocols for Mass Spectrometric Analysis

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound. Based on the analysis of similar arylboronic acids, Electrospray Ionization (ESI) is a highly suitable soft ionization method.[2][3]

Electrospray Ionization (ESI) Mass Spectrometry

ESI is recommended for its ability to generate intact molecular ions with minimal fragmentation, which is crucial for confirming the molecular weight of the analyte.[2] Both positive and negative ion modes should be explored.

Table 1: Proposed ESI-MS Experimental Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive ([M+H]⁺) and Negative ([M-H]⁻)To maximize the probability of observing the molecular ion. The acidic boronic acid moiety may favor negative ion formation.
Solvent System Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode)To ensure proper dissolution of the analyte and facilitate efficient ionization.
Capillary Voltage 3-5 kVTypical voltage range for stable electrospray.
Cone Voltage 20-40 VCan be optimized to control the degree of in-source fragmentation.
Desolvation Gas Flow 600-800 L/hrTo efficiently remove solvent from the ESI droplets.
Desolvation Temperature 350-500 °CTo aid in the desolvation process.
Mass Analyzer Time-of-Flight (TOF) or OrbitrapFor high-resolution mass measurement to confirm elemental composition.

A generalized workflow for the ESI-MS analysis is depicted below:

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_infusion Infusion cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve sample in Acetonitrile/Water SyringePump Syringe Pump Sample->SyringePump Load ESISource ESI Source SyringePump->ESISource Infuse MassAnalyzer Mass Analyzer (TOF or Orbitrap) ESISource->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem Signal Acquisition

Figure 1: Generalized workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to exhibit several characteristic features, most notably the isotopic signature of the bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, which will result in pairs of peaks (M and M+2) of similar intensity for all bromine-containing fragments.[4][5]

Predicted Major Ions

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z).

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

IonPredicted m/z (for ⁷⁹Br/⁸¹Br)Description
[M+H]⁺287.00 / 289.00Protonated molecular ion
[M-H]⁻284.98 / 286.98Deprotonated molecular ion
[M-H₂O+H]⁺269.00 / 271.00Loss of water from the boronic acid moiety
[M-C₃H₇O]⁺227.96 / 229.96Loss of the isopropoxy radical
[M-CHO]⁺258.00 / 260.00Loss of the formyl group
[M-Br]⁺208.05Loss of the bromine radical
[C₇H₅O]⁺105.03Tropylium-like ion resulting from further fragmentation
Hypothesized Fragmentation Pathways

Upon collisional activation (e.g., in MS/MS experiments), the molecular ion is expected to fragment through several pathways, dictated by the lability of its various functional groups. A plausible fragmentation pathway is illustrated below.

Fragmentation_Pathway cluster_frags M [M+H]⁺ m/z 287/289 F1 [M-H₂O+H]⁺ m/z 269/271 M->F1 - H₂O F2 [M-C₃H₆+H]⁺ m/z 245/247 M->F2 - C₃H₆ (propene) F3 [M-C₃H₇O]⁺ m/z 228/230 M->F3 - C₃H₇O• F4 [M-CHO]⁺ m/z 258/260 M->F4 - CHO• F5 [M-Br]⁺ m/z 208 M->F5 - Br• F1->F2 - C₃H₆ F2->F5 - Br•

Figure 2: Hypothesized fragmentation pathways from the protonated molecular ion.

Primary Fragmentation Reactions:

  • Loss of Water: The boronic acid group can readily lose a molecule of water, particularly under thermal conditions in the ion source.

  • Loss of Propene: The isopropoxy group can undergo a rearrangement to eliminate a neutral molecule of propene (C₃H₆).

  • Loss of the Isopropoxy Radical: Cleavage of the ether bond can lead to the loss of an isopropoxy radical.

  • Loss of the Formyl Radical: The aldehydic proton can be cleaved, or the entire formyl group can be lost as a radical.

  • Loss of the Bromo Radical: The carbon-bromine bond can undergo homolytic cleavage to release a bromine radical. This is a common fragmentation pathway for brominated aromatic compounds.[4]

Data Interpretation and Structural Confirmation

The interpretation of the mass spectrum should be guided by the following key principles:

  • High-Resolution Mass Spectrometry: Accurate mass measurements are essential to confirm the elemental composition of the molecular ion and its fragments, distinguishing them from isobaric interferences.

  • Isotopic Patterns: The characteristic 1:1 isotopic pattern for bromine is a definitive marker for any fragment containing this atom. The presence of boron also contributes a minor isotopic peak (¹⁰B, ~20% abundance).

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) should be employed to isolate the molecular ion and induce fragmentation. The resulting product ion spectrum will provide valuable information for confirming the connectivity of the molecule.

Conclusion

References

Physical properties of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a valuable building block in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Structure

This compound is an organic compound featuring a phenylboronic acid core with bromo, isopropoxy, and formyl functional groups. These groups impart specific reactivity and properties to the molecule, making it a versatile reagent in cross-coupling reactions and other synthetic transformations.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1072951-86-0[1][2][3]
Molecular Formula C₁₀H₁₂BBrO₄
Molecular Weight 286.91 g/mol
InChI 1S/C10H12BBrO4/c1-6(2)16-10-8(11(14)15)3-7(5-13)4-9(10)12/h3-6,14-15H,1-2H3
InChI Key JDRHFOMNQQEZJZ-UHFFFAOYSA-N
SMILES String CC(C)Oc1c(Br)cc(C=O)cc1B(O)O

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings.

Table 2: Physical Properties of this compound

PropertyValue
Physical Form Powder
Melting Point 105-109 °C
Flash Point Not applicable
Storage Temperature 2-8°C

It is noted that the compound may contain varying amounts of its anhydride form.

Experimental Protocols

While specific experimental protocols for the characterization of this particular compound are not detailed in the public literature, standard analytical techniques are employed to determine the properties listed above.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity and is typically determined using a melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline powder is packed into a capillary tube.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Purity Assessment

The purity of this compound is often stated as a percentage (e.g., 95%).[2] This is typically determined by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

General HPLC Methodology:

  • A standard solution of the compound is prepared in a suitable solvent.

  • The solution is injected into an HPLC system equipped with an appropriate column (e.g., C18).

  • A mobile phase is run through the column to separate the components of the sample.

  • A detector (e.g., UV-Vis) measures the absorbance of the eluting components.

  • The purity is calculated based on the area of the peak corresponding to the compound relative to the total area of all peaks.

Role in Synthetic Chemistry

Phenylboronic acids are fundamental reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium complex.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction, a primary application for compounds like this compound.

Suzuki_Coupling_Workflow A Aryl/Vinyl Halide (R'-X) Reaction Reaction Mixture A->Reaction B Boronic Acid (R-B(OH)2) B->Reaction Cat Palladium Catalyst (e.g., Pd(PPh3)4) Cat->Reaction Base Base (e.g., Na2CO3, K3PO4) Base->Reaction Solvent Solvent (e.g., Toluene, THF) Solvent->Reaction Product Coupled Product (R-R') Reaction->Product Heat

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

Table 3: Hazard and Precautionary Information

CategoryInformation
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Codes P261, P305 + P351 + P338
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves

Store in a cool, dry place at the recommended storage temperature of 2-8°C.

References

An In-depth Technical Guide on the Stability and Storage of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is critical for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-2-isopropoxy-5-formylphenylboronic acid, a valuable building block in organic synthesis. While specific stability data for this compound is not extensively published, this guide extrapolates from the well-documented behavior of arylboronic acids to provide best practices for its handling and storage.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 1072951-86-0[1][2]
Molecular Formula C₁₀H₁₂BBrO₄[1]
Molecular Weight 286.91 g/mol [1]
Appearance Powder[1]
Melting Point 105-109 °C[1]
Storage Temperature 2-8°C[1]

Stability Considerations for Arylboronic Acids

Arylboronic acids, as a class of compounds, are susceptible to several degradation pathways that can impact their purity and reactivity over time. Understanding these pathways is essential for the proper handling of this compound.

2.1. Protodeboronation (Hydrolysis)

The most common degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the C-B bond and its replacement with a C-H bond.[3][4] This reaction is typically facilitated by water and can be catalyzed by acidic or basic conditions.[3][5] For this compound, this would result in the formation of 1-bromo-2-isopropoxy-5-formylbenzene and boric acid. The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic properties of the substituents on the aromatic ring.[3][5] Generally, arylboronic acids exhibit their greatest stability at a neutral pH.[6]

2.2. Oxidation

Arylboronic acids can also undergo oxidation, particularly in the presence of strong oxidizing agents or reactive oxygen species.[7] This can lead to the formation of phenolic byproducts. Storing the compound under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidative degradation.[6]

2.3. Trimerization (Dehydration)

In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic anhydride trimers known as boroxines. This process is reversible upon exposure to water. While this may not represent permanent degradation, it can affect the solubility and reactivity of the compound.

Below is a diagram illustrating the primary degradation pathway of protodeboronation.

Protodeboronation_Pathway 3-Bromo-2-isopropoxy-5-formylphenylboronic_acid This compound Protodeboronated_Product 1-Bromo-2-isopropoxy-5-formylbenzene 3-Bromo-2-isopropoxy-5-formylphenylboronic_acid->Protodeboronated_Product + H₂O (Acid/Base catalysis) Boric_Acid Boric Acid 3-Bromo-2-isopropoxy-5-formylphenylboronic_acid->Boric_Acid + H₂O

Figure 1. Protodeboronation Degradation Pathway

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.[1]Refrigeration minimizes the rates of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[6]Prevents oxidative degradation.
Moisture Keep container tightly sealed and protect from moisture.[6]Minimizes hydrolysis (protodeboronation).
Light Store in a light-resistant container.Protects against potential light-induced degradation.
Incompatibilities Avoid strong oxidizing agents and strong acids.[6]These can promote degradation of the boronic acid moiety.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

4.1. Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, thus allowing for accurate quantification of the API's purity over time.

Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products, primarily the protodeboronated species.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column is a good starting point.[6] However, care must be taken as on-column hydrolysis can be an issue with boronic acids.[8][9] Columns with low silanol activity may be preferred.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[6] The use of a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[9]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

4.2. Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to generate potential degradation products and to demonstrate the specificity of the stability-indicating method.

Experimental Workflow:

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock_Solution Prepare stock solution of This compound Acid Acidic (e.g., 0.1M HCl) Stock_Solution->Acid Expose aliquots to Base Basic (e.g., 0.1M NaOH) Stock_Solution->Base Expose aliquots to Oxidative Oxidative (e.g., 3% H₂O₂) Stock_Solution->Oxidative Expose aliquots to Thermal Thermal (e.g., 60°C) Stock_Solution->Thermal Expose aliquots to Photolytic Photolytic (e.g., UV light) Stock_Solution->Photolytic Expose aliquots to HPLC_Analysis Analyze samples by stability-indicating HPLC at specified time points Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Assess peak purity and identify major degradation products HPLC_Analysis->Peak_Purity

Figure 2. Workflow for Forced Degradation Studies

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Expose the aliquots to the following conditions:

    • Acidic: Add a solution of a strong acid (e.g., HCl) to achieve a final concentration of 0.1 M.

    • Basic: Add a solution of a strong base (e.g., NaOH) to achieve a final concentration of 0.1 M.

    • Oxidative: Add a solution of hydrogen peroxide to achieve a final concentration of 3%.

    • Thermal: Place the sample in an oven at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the sample to a controlled source of UV light.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analyze the samples using the developed stability-indicating HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting impurities.

Conclusion

References

An In-depth Technical Guide to the Reactivity of the Formyl Group in 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-isopropoxy-5-formylphenylboronic acid is a multifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a formyl group, a bromine atom, an isopropoxy group, and a boronic acid moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity of the formyl group within this molecule, detailing its electronic environment and its behavior in several key organic transformations. The interplay of the various substituents significantly influences the electrophilicity of the formyl carbon, dictating the optimal conditions for its participation in carbon-carbon and carbon-nitrogen bond-forming reactions.

Electronic and Steric Landscape of the Formyl Group

The reactivity of the formyl group in this compound is governed by the electronic and steric effects exerted by the other substituents on the phenyl ring.

  • Isopropoxy Group (ortho): The ortho-isopropoxy group is a bulky, electron-donating group. Electronically, it donates electron density to the aromatic ring through a resonance effect (+R), which slightly deactivates the formyl group towards nucleophilic attack by increasing the electron density on the carbonyl carbon. Sterically, its bulkiness can hinder the approach of nucleophiles to the formyl group.

  • Bromo Group (meta): The meta-bromo group is an electron-withdrawing group primarily through its inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Boronic Acid Group (para): The boronic acid group is generally considered to be electron-withdrawing, which further enhances the electrophilicity of the formyl group.

The cumulative effect of these substituents results in a moderately activated formyl group, susceptible to a range of nucleophilic additions and related transformations.

Key Reactions of the Formyl Group

The formyl group of this compound is a versatile handle for a variety of chemical transformations. Below are detailed discussions and representative protocols for several key reactions.

Olefination Reactions

Olefination reactions are fundamental for the construction of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons reactions are two of the most powerful methods for converting aldehydes into alkenes.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to produce an alkene. The stereochemical outcome is dependent on the nature of the ylide.

  • Reaction Pathway:

Wittig_Reaction Aldehyde 3-Bromo-2-isopropoxy- 5-formylphenylboronic acid Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene Stilbene Derivative Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: General workflow of a Wittig reaction.

Experimental Protocol (General):

  • Ylide Generation: To a suspension of a suitable phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a strong base such as n-butyllithium is added dropwise. The mixture is stirred for 1 hour to generate the phosphorus ylide.

  • Reaction with Aldehyde: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Reactant (Ylide)ProductYield (%)Reference
Benzyltriphenylphosphonium bromide(E/Z)-Stilbene derivative60-85[1]
(Carbethoxymethyl)triphenylphosphonium bromide(E/Z)-Cinnamate derivative70-90[2]

The HWE reaction, a modification of the Wittig reaction, typically employs a phosphonate carbanion and favors the formation of (E)-alkenes. It offers the advantage of easier purification as the phosphate byproduct is water-soluble.[3]

  • Reaction Pathway:

HWE_Reaction Aldehyde 3-Bromo-2-isopropoxy- 5-formylphenylboronic acid Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate + Phosphonate Carbanion Phosphonate Phosphonate Carbanion ((RO)2P(O)CH-R') Phosphonate->Intermediate Alkene (E)-Alkene Derivative Intermediate->Alkene Elimination Byproduct Phosphate Salt Intermediate->Byproduct

Caption: General workflow of a Horner-Wadsworth-Emmons reaction.

Experimental Protocol (General):

  • Carbanion Generation: To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, a solution of the phosphonate ester (1.1 eq.) in anhydrous THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C.

  • Reaction with Aldehyde: A solution of this compound (1.0 eq.) in anhydrous THF is added to the carbanion solution.

  • Reaction Progression: The reaction is stirred at room temperature for 2-4 hours or until completion as monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.

Reactant (Phosphonate)ProductYield (%)Reference
Triethyl phosphonoacetate(E)-Ethyl cinnamate derivative85-95[4]
Diethyl benzylphosphonate(E)-Stilbene derivative80-90
Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the in situ formation of an imine, which is then reduced.

  • Reaction Pathway:

Reductive_Amination Aldehyde 3-Bromo-2-isopropoxy- 5-formylphenylboronic acid Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine (RNH2 or R2NH) Amine->Imine ProductAmine Secondary or Tertiary Amine Imine->ProductAmine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->ProductAmine Knoevenagel_Condensation Aldehyde 3-Bromo-2-isopropoxy- 5-formylphenylboronic acid Intermediate Adduct Intermediate Aldehyde->Intermediate + Active Methylene (Base catalyst) ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O Suzuki_Coupling ArylBoronicAcid 3-Bromo-2-isopropoxy- 5-formylphenylboronic acid Transmetalation Transmetalation ArylBoronicAcid->Transmetalation ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition (Ar-Pd(II)-X) ArylHalide->OxidativeAddition + Pd(0) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAddition OxidativeAddition->Transmetalation + [Ar'B(OH)2OR]⁻ ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd_Catalyst Regeneration BiarylProduct Biaryl Product ReductiveElimination->BiarylProduct

References

The Isopropoxy Group: A Key Modulator of Reactivity in 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-isopropoxy-5-formylphenylboronic acid is a versatile building block in organic synthesis, particularly in the realm of cross-coupling reactions for the construction of complex biaryl scaffolds. The strategic placement of the isopropoxy group ortho to the boronic acid moiety and meta to the formyl and bromo substituents plays a pivotal role in modulating the molecule's reactivity. This technical guide delves into the multifaceted influence of the isopropoxy group, examining its electronic and steric effects on the reactivity of the boronic acid, with a focus on its application in Suzuki-Miyaura coupling reactions. Detailed experimental protocols and illustrative data are provided to offer a comprehensive understanding for researchers in drug discovery and materials science.

Introduction

Substituted phenylboronic acids are indispensable reagents in modern organic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions. The reactivity and selectivity of these compounds are intricately governed by the nature and position of the substituents on the aromatic ring. In this compound, the interplay of three distinct functional groups—a bromo group, a formyl group, and an isopropoxy group—presents a unique case study in substituent effects. This guide specifically elucidates the critical role of the isopropoxy group in influencing the electronic and steric environment of the boronic acid, thereby impacting its reactivity in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1072951-86-0[1][2][3]
Molecular Formula C₁₀H₁₂BBrO₄[1]
Molecular Weight 286.91 g/mol [1]
Melting Point 105-109 °C[1]
Appearance Powder[1]
Storage Temperature 2-8°C[1]

The Role of the Isopropoxy Group: A Dual Influence

The isopropoxy group exerts a significant influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects

The isopropoxy group is an electron-donating group due to the mesomeric effect (+M) of the oxygen lone pairs, which can delocalize into the aromatic ring.[4][5] This electron donation increases the electron density of the phenyl ring, which can have several consequences for reactivity:

  • Activation of the Boronic Acid: The increased electron density on the ipso-carbon (the carbon atom bonded to the boron) can enhance the rate of transmetalation in Suzuki-Miyaura coupling reactions.[6] This is a crucial step in the catalytic cycle where the organic group is transferred from boron to the palladium catalyst.[7]

  • Influence on Acidity: The electron-donating nature of the isopropoxy group can influence the Lewis acidity of the boronic acid.[8] Boronic acids act as Lewis acids by accepting a pair of electrons from a Lewis base, a process that is often a prerequisite for transmetalation.[9]

The overall electronic landscape of the molecule is a balance between the electron-donating isopropoxy group and the electron-withdrawing formyl and bromo groups.

Steric Effects

The bulky isopropoxy group, positioned ortho to the boronic acid, introduces significant steric hindrance. This steric bulk can:

  • Influence Reaction Kinetics: The steric hindrance can modulate the rate of approach of the palladium catalyst to the boronic acid moiety. While significant steric bulk can sometimes hinder reactions, in certain cases, it can promote reductive elimination, the final step of the Suzuki-Miyaura coupling cycle that forms the C-C bond.[10]

  • Control Regioselectivity: In reactions where multiple reactive sites are present, the steric hindrance of the isopropoxy group can direct the incoming reagent to a less hindered position, thereby controlling the regioselectivity of the reaction.

The interplay of these electronic and steric effects is crucial for understanding and predicting the behavior of this reagent in synthetic applications.

Application in Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[7][11] this compound can serve as a versatile partner in such reactions.

Proposed Reaction Scheme

A typical Suzuki-Miyaura coupling reaction involving this compound with an aryl halide is depicted below.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Boronic_Acid This compound Coupled_Product Biaryl Product Boronic_Acid->Coupled_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Coupled_Product Suzuki_Cycle cluster_isopropoxy Influence of Isopropoxy Group Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Electronic Electronic Effect (+M) Enhances Transmetalation Electronic->Transmetalation Steric Steric Effect May influence Reductive Elimination Steric->RedElim

References

In-Depth Technical Guide: The Boronic Acid to Boroxine Equilibrium of 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dynamic equilibrium between 3-Bromo-2-isopropoxy-5-formylphenylboronic acid and its corresponding trimeric anhydride, a boroxine. This equilibrium is a critical consideration in the synthesis, purification, storage, and application of this and other arylboronic acids, profoundly impacting their physicochemical properties and reactivity. This document outlines the fundamental principles governing this equilibrium, factors that influence its position, and detailed methodologies for its characterization. The information presented is intended to guide researchers in the effective handling and utilization of this versatile chemical entity in synthetic chemistry and drug development.

Introduction to the Boronic Acid-Boroxine Equilibrium

Boronic acids (R-B(OH)₂) are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. A key characteristic of many boronic acids is their propensity to undergo a reversible, concentration-dependent dehydration to form a six-membered cyclic anhydride known as a boroxine.[1][2][3] This equilibrium is a dynamic process where three molecules of the boronic acid condense to form one molecule of the boroxine, releasing three molecules of water.

The equilibrium between the monomeric boronic acid and the trimeric boroxine is a crucial aspect of their chemistry. The presence of either species can significantly affect reaction outcomes, solubility, and stability. For drug development professionals, understanding this equilibrium is paramount as the active pharmaceutical ingredient's form can influence its bioavailability, formulation, and shelf-life. Commercial samples of boronic acids often exist as a mixture of the acid and its boroxine, with the label sometimes indicating that the product "may contain varying amounts of anhydride".[4]

The specific compound, this compound, possesses functionalities that make it a valuable building block in the synthesis of complex organic molecules. Its equilibrium with the corresponding boroxine is therefore of significant interest.

Physicochemical Properties

A summary of the known properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₂BBrO₄[4]
Molecular Weight 286.91 g/mol [4]
Appearance Powder[4]
Melting Point 105-109 °C[4]
Storage Temperature 2-8 °C[4]

The Equilibrium Reaction

The reversible condensation of this compound to its boroxine is depicted below. This process is a dehydration reaction and is thus highly sensitive to the presence of water.

Caption: Boronic Acid-Boroxine Equilibrium.

Factors Influencing the Equilibrium

The position of the boronic acid-boroxine equilibrium is dictated by several interconnected factors. Understanding and controlling these factors is essential for consistent experimental results.

  • Water Content: This is the most critical factor. The addition of water will shift the equilibrium towards the boronic acid (hydrolysis), while the removal of water, for instance by azeotropic distillation or the use of drying agents, will favor the formation of the boroxine.[3]

  • Concentration: The equilibrium is concentration-dependent. Higher concentrations of the boronic acid in an appropriate solvent will favor the formation of the trimeric boroxine.

  • Solvent: The nature of the solvent plays a significant role. Aprotic, non-polar solvents tend to favor boroxine formation. In contrast, protic solvents or those with high hydrogen-bond accepting properties can stabilize the boronic acid form.[1][2]

  • Temperature: The formation of boroxine is often an entropically driven process due to the release of water molecules.[3] Therefore, increasing the temperature can favor boroxine formation, especially when water is removed.

  • Electronic Effects: The electronic properties of the substituents on the phenyl ring can influence the equilibrium. Electron-withdrawing groups can affect the acidity of the boronic acid and the stability of the boroxine.[2][3]

Experimental Protocols for Studying the Equilibrium

The boronic acid-boroxine equilibrium can be investigated and quantified using various analytical techniques. A general workflow for such a study is presented below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare solutions of varying concentrations and solvent systems NMR 1H and 11B NMR Spectroscopy Prep->NMR UV_Vis UV-Vis Spectroscopy Prep->UV_Vis MS Mass Spectrometry Prep->MS Integration Integrate spectral signals NMR->Integration UV_Vis->Integration Quantification Quantify relative amounts of boronic acid and boroxine Integration->Quantification Equilibrium_Constant Calculate Equilibrium Constant (Keq) Quantification->Equilibrium_Constant

Caption: Experimental workflow for equilibrium study.

Synthesis of this compound
  • Halogen-Metal Exchange: Start with a suitable di-halogenated aromatic precursor. React this precursor with an organolithium reagent (e.g., n-butyllithium) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to perform a halogen-metal exchange, generating an aryllithium species.

  • Borylation: The aryllithium intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, at low temperature.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the desired boronic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the boronic acid and its boroxine.[1][7]

  • ¹H NMR: The proton signals, particularly those of the aromatic ring and the hydroxyl groups of the boronic acid, will exhibit distinct chemical shifts for the monomer and the trimer. The B-OH protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. These signals are absent in the boroxine.

  • ¹¹B NMR: The boron atom has two NMR-active isotopes, with ¹¹B being the more commonly observed. The chemical shift of the boron nucleus is sensitive to its coordination environment. A trigonal planar boron in the boronic acid will have a different chemical shift compared to the boron atoms within the boroxine ring.

  • Quantitative Analysis: By integrating the distinct signals corresponding to the boronic acid and the boroxine in the ¹H NMR spectrum, their relative concentrations can be determined, allowing for the calculation of the equilibrium constant (Keq).

Characterization by Mass Spectrometry (MS)

Mass spectrometry can be used to identify the presence of both the boronic acid and the boroxine. Electrospray ionization (ESI) is a suitable technique. The boronic acid will be observed at its calculated molecular weight, while the boroxine may be detected at its corresponding higher mass.

Characterization by UV-Vis Spectroscopy

Changes in the electronic environment of the aromatic ring upon conversion from the boronic acid to the boroxine can lead to shifts in the UV-Vis absorption spectrum.[1] This technique can be particularly useful for kinetic studies of the equilibrium.

Implications for Drug Development and Synthesis

The dynamic nature of the boronic acid-boroxine equilibrium has several important implications:

  • Stoichiometry: In reactions where the boronic acid is a key reagent, such as Suzuki-Miyaura couplings, the presence of the boroxine can affect the stoichiometry and reaction kinetics.[1]

  • Purification and Storage: The tendency to form boroxine can complicate purification. During storage, the composition of a sample can change depending on humidity and temperature. It is often recommended to store boronic acids in a desiccator at low temperatures.

  • Formulation: For pharmaceutical applications, the form of the active ingredient is critical. The boronic acid and boroxine will have different solubilities, dissolution rates, and potentially different biological activities. Therefore, controlling the equilibrium is essential for a consistent drug product.

Conclusion

The equilibrium between this compound and its boroxine is a fundamental aspect of its chemistry that cannot be overlooked. Researchers and drug development professionals must be aware of the factors that influence this equilibrium to ensure the reproducibility of their synthetic procedures and the quality of their materials. The analytical techniques outlined in this guide provide a robust framework for the characterization and quantification of both species, enabling a greater understanding and control over this dynamic system.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2] This reaction has become indispensable in medicinal chemistry and drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[3] These application notes provide a detailed protocol for the Suzuki coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid with various aryl halides. The resulting 2'-isopropoxy-5'-formyl-biphenyl scaffolds are of significant interest as they can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications, such as inhibitors of the Hedgehog signaling pathway.[4][5]

The presence of an ortho-isopropoxy group introduces steric hindrance, while the formyl group provides a reactive handle for further synthetic modifications. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Application in Drug Discovery: Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and cellular proliferation.[5] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[4][6] Small molecule inhibitors targeting key components of the Hh pathway, such as the Smoothened (SMO) receptor, have emerged as a promising therapeutic strategy.[6][7] Biphenyl scaffolds are a common feature in many reported Hedgehog pathway inhibitors.[4] The products derived from the Suzuki coupling of this compound can be further elaborated to generate novel antagonists of the SMO receptor, potentially leading to the development of new anti-cancer agents.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki Coupling with a Generic Aryl Bromide

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Water (degassed)

Procedure:

  • In a microwave vial, combine this compound (1.5 equiv.), the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and cesium carbonate (2.0 equiv.).

  • Add anhydrous acetonitrile and degassed water (e.g., 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant power and temperature (e.g., 120 °C) for 10-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables provide representative data for Suzuki coupling reactions of substrates with similar structural features to this compound. These should be used as a guide for reaction optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene110892
32-BromopyridinePd(PPh₃)₄ (3)-K₂CO₃ (2)DME/H₂O901678
44-BromobenzaldehydePd(OAc)₂ (1.5)PCy₃ (3)K₂CO₃ (2)THF/H₂O801888

Note: Yields are isolated yields and will vary depending on the specific substrates and reaction conditions.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Pd(II)_Intermediate R1-Pd(II)Ln-X Pd(0)L2->Pd(II)_Intermediate Oxidative Addition Oxidative_Addition R1-X Pd(II)_Diorgan R1-Pd(II)Ln-R2 Pd(II)_Intermediate->Pd(II)_Diorgan Transmetalation Transmetalation R2-B(OR)2 Pd(II)_Diorgan->Pd(0)L2 Reductive Elimination Reductive_Elimination R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Boronic Acid, Aryl Halide, and Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Catalyst_Addition Add Pd Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Anhydrous Solvents Catalyst_Addition->Solvent_Addition Heating Heat Reaction Mixture (Conventional or Microwave) Solvent_Addition->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Extraction Dilute and Perform Aqueous Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Hedgehog_Pathway cluster_pathway Hedgehog Signaling Pathway cluster_inhibitor Therapeutic Intervention Hh_Ligand Hedgehog Ligand (Shh) PTCH1 PTCH1 Receptor Hh_Ligand->PTCH1 Inhibits SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates Cell_Proliferation Cell Proliferation and Survival Target_Genes->Cell_Proliferation Biphenyl_Product Biphenyl Aldehyde Derivative Biphenyl_Product->SMO Inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-2-isopropoxy-5-formylphenylboronic acid as a key building block. This versatile reagent is valuable in the synthesis of complex biaryl scaffolds, which are of significant interest in medicinal chemistry and materials science. The presence of the ortho-isopropoxy group introduces steric hindrance, while the formyl group offers a site for further chemical modification, making the optimization of reaction conditions crucial for successful coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially when dealing with sterically hindered or electronically complex substrates like this compound. The ortho-isopropoxy group can influence the reaction through steric effects, potentially requiring the use of bulky phosphine ligands to facilitate the catalytic cycle. The electron-withdrawing nature of the formyl group can also impact the reactivity of the boronic acid.

Palladium Catalyst Selection and Reaction Conditions

The successful Suzuki coupling of this compound with various aryl and heteroaryl halides is highly dependent on the selection of the palladium catalyst and reaction parameters. For sterically hindered substrates, palladium catalysts bearing bulky, electron-rich phosphine ligands are often the most effective.

Recommended Catalyst Systems:

Based on literature precedents for structurally similar sterically hindered and functionalized arylboronic acids, the following palladium catalyst systems are recommended for initial screening:

  • For Aryl Bromides and Iodides:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst for a wide range of Suzuki couplings.

    • PdCl₂(dppf)-CH₂Cl₂ Adduct ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane): Often provides excellent yields for a broad scope of substrates.

  • For Less Reactive Aryl Chlorides and Sterically Demanding Couplings:

    • Second-generation Buchwald Palladacycles (e.g., XPhos Pd G2, SPhos Pd G2): These pre-catalysts are highly active and are particularly effective for challenging couplings involving sterically hindered substrates and aryl chlorides.[2] The use of bulky biarylphosphine ligands like XPhos and SPhos can overcome the steric hindrance imposed by the ortho-isopropoxy group.

General Reaction Parameters:

  • Palladium Catalyst Loading: 1-5 mol%

  • Ligand to Palladium Ratio: 1:1 to 2:1 (if not using a pre-catalyst)

  • Base: Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for sterically hindered couplings.

  • Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.

  • Temperature: Reactions are typically run at elevated temperatures, ranging from 80 °C to 110 °C.

  • Reaction Time: 2 to 24 hours, monitored by TLC or LC-MS.

Tabulated Summary of Recommended Reaction Conditions

For clarity and ease of comparison, the following table summarizes the recommended starting conditions for the Suzuki coupling of this compound with a generic aryl halide (Ar-X).

ParameterCondition for Aryl Bromides/IodidesCondition for Aryl Chlorides/Hindered Substrates
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)XPhos Pd G2 or SPhos Pd G2
Catalyst Loading 2-5 mol%1-3 mol%
Ligand (Not required for pre-catalyst)XPhos or SPhos (if not using pre-catalyst)
Base K₂CO₃ (2-3 equivalents)K₃PO₄ (2-3 equivalents)
Solvent System Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Dioxane/H₂O (4:1) or THF/H₂O (4:1)
Temperature 80-100 °C90-110 °C
Reaction Time 4-12 hours8-24 hours

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

This protocol is suitable for the coupling of this compound with various aryl or heteroaryl bromides.

Materials:

  • This compound (1.0 equivalent)

  • Aryl bromide (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Procedure for Challenging Couplings with Aryl Chlorides or Sterically Hindered Substrates

This protocol is recommended for less reactive aryl chlorides or sterically demanding coupling partners.

Materials:

  • This compound (1.0 equivalent)

  • Aryl chloride or hindered aryl bromide (1.2 equivalents)

  • XPhos Pd G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the aryl halide, potassium phosphate, and XPhos Pd G2 to a reaction vessel.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion (typically 8-24 hours), cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 8-12).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)-OH (Ln) ArPdX->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar' (Ln) ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 Base Base (e.g., K2CO3) Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start: Combine Reactants, Base, and Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) start->inert solvent Add Degassed Solvent System inert->solvent heat Heat Reaction to Desired Temperature solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify end End: Isolated Biaryl Product purify->end

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting

  • Low Yield:

    • Increase catalyst loading.

    • Screen different palladium catalysts and ligands, particularly bulkier phosphine ligands.

    • Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄).

    • Ensure all reagents and solvents are anhydrous and degassed.

    • Increase the reaction temperature or time.

  • Formation of Homocoupled Byproducts:

    • Decrease catalyst loading.

    • Ensure a strictly inert atmosphere to prevent oxidative homocoupling.

  • Decomposition of Boronic Acid:

    • Use milder reaction conditions (lower temperature, weaker base if possible).

    • Consider using the corresponding boronate ester, which can be more stable.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable biaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.

This document provides detailed application notes for the Suzuki coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid , a substrate characterized by both steric hindrance from the ortho-isopropoxy group and electronic deactivation due to the para-formyl group. The selection of an appropriate base is critical to overcoming these challenges and achieving high reaction yields. These notes offer a comparative analysis of common bases and detailed protocols to guide researchers in optimizing this specific transformation.

The choice of base in a Suzuki-Miyaura coupling is pivotal as it participates in the crucial transmetalation step of the catalytic cycle. The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center. For sterically hindered and electronically deactivated substrates, the selection of an optimal base is paramount to ensure efficient reaction kinetics and minimize side reactions.

Data Presentation: Comparative Efficacy of Bases

The following table summarizes quantitative data from literature on the performance of various bases in Suzuki-Miyaura coupling reactions involving substrates with similar steric and electronic properties to this compound (i.e., ortho-alkoxy substituted and/or containing electron-withdrawing groups). This data serves as a guide for selecting the most promising base for initial screening.

Base Typical Yield (%) Common Solvents Catalyst/Ligand System Notes Reference
Potassium Phosphate (K₃PO₄) 85-95%Dioxane/H₂O, ToluenePd(OAc)₂/SPhos, Pd₂(dba)₃/AntPhosOften the base of choice for sterically hindered substrates. Its moderate basicity and high solubility in aqueous mixtures are advantageous.[1][2]
Cesium Carbonate (Cs₂CO₃) 80-92%Dioxane/H₂O, ToluenePd(dppf)Cl₂, CataCXium A palladacycleA strong, yet often gentle base that can be highly effective, particularly with challenging substrates.[3]
Potassium Carbonate (K₂CO₃) 75-88%Toluene/H₂O, Ethanol/H₂OPd(PPh₃)₄, Pd(OAc)₂/PPh₃A cost-effective and widely used base, though it may be less effective for highly hindered couplings compared to K₃PO₄ or Cs₂CO₃.[4][5][6]
Sodium Carbonate (Na₂CO₃) 70-85%Toluene/H₂O, Dioxane/H₂OPdCl₂(dppf)Another common and economical choice, suitable for a range of Suzuki couplings.[4][7]
Potassium Fluoride (KF) 60-80%THF, DioxanePd(PPh₃)₄Can be effective, especially when anhydrous conditions are preferred.[8]
Sodium Hydroxide (NaOH) 65-75%THF/H₂OPd(OAc)₂/SPhosA strong base that can promote the reaction but may also lead to side reactions with sensitive functional groups.[8]

Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling of this compound with an aryl halide. Protocol 1 is a recommended starting point based on the superior performance of potassium phosphate with sterically hindered substrates.

Protocol 1: Recommended Method Using Potassium Phosphate (K₃PO₄)

This protocol is optimized for sterically hindered and electronically deactivated substrates, making it the recommended starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Method Using Cesium Carbonate (Cs₂CO₃)

This protocol provides a robust alternative, particularly if Protocol 1 yields unsatisfactory results. Cesium carbonate is a stronger base and can be effective in challenging coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 equiv)

  • Toluene (anhydrous, degassed)

  • Water (deionized, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the aryl halide, cesium carbonate, and Pd(dppf)Cl₂ to a dry reaction vessel.

  • Add degassed toluene and water (typically in a 10:1 ratio).

  • Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by silica gel chromatography.

Mandatory Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction monitoring 4. Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup purification 6. Column Chromatography workup->purification product 7. Isolate Pure Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_boronate_formation Boronate Formation pd0 Pd(0)L_n pd_complex R1-Pd(II)-X L_n pd0->pd_complex Oxidative Addition transmetalation_complex R1-Pd(II)-R2 L_n pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R1-R2 transmetalation_complex->product aryl_halide R1-X aryl_halide->pd_complex boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation_complex

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Solvent Selection for Suzuki Coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The selection of an appropriate solvent system is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. This is particularly true for substrates with a combination of steric hindrance and electronic effects, such as 3-Bromo-2-isopropoxy-5-formylphenylboronic acid. The ortho-isopropoxy group introduces steric bulk near the reactive site, while the para-formyl group imparts an electron-withdrawing character.

This document provides detailed application notes and experimental protocols for the selection of an optimal solvent for the Suzuki coupling of this compound with various aryl halides.

The Role of the Solvent in Suzuki Coupling

The solvent plays a multifaceted role in the Suzuki-Miyaura coupling reaction.[1] Its primary functions include:

  • Solubilizing Reactants: Ensuring that the organoboron species, the organic halide, the palladium catalyst, and the base are sufficiently dissolved to allow for an efficient reaction.

  • Influencing Catalyst Activity: The solvent can coordinate with the palladium catalyst, affecting its stability and reactivity throughout the catalytic cycle.

  • Mediating the Base: The solubility and efficacy of the inorganic base are highly dependent on the solvent system, which in turn affects the crucial transmetalation step.

  • Affecting Reaction Pathway and Selectivity: In cases of substrates with multiple reactive sites, the solvent polarity can influence which site reacts preferentially.[1]

Commonly employed solvents for Suzuki couplings are often used as mixtures with water to aid in the dissolution of the inorganic bases typically used.

Comparative Analysis of Solvent Systems

Due to the specific substitution pattern of this compound, a systematic screening of solvents is recommended to determine the optimal conditions for a given aryl halide coupling partner. The following table summarizes the performance of common solvent systems in Suzuki coupling reactions of substrates with similar steric and electronic properties. The data presented is a representative compilation from various studies on related substituted arylboronic acids and should be used as a guideline for optimization.

Solvent System (v/v)Typical BaseTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Dioxane / Water (4:1) K₂CO₃, K₃PO₄80 - 1004 - 1285 - 95A versatile and commonly used system that provides good solubility for a wide range of substrates. Often gives high yields.[2][3]
Toluene / Water (4:1) K₂CO₃, Na₂CO₃90 - 1106 - 1680 - 92Effective for many Suzuki couplings, particularly at higher temperatures. Biphasic nature requires vigorous stirring.
THF / Water (4:1) Cs₂CO₃, K₃PO₄65 - 808 - 1875 - 90A good alternative to dioxane, often used at slightly lower temperatures.
Ethanol / Water (1:1) K₂CO₃70 - 8012 - 2470 - 88A "greener" solvent option that can be effective, though yields may be slightly lower for challenging substrates.[4]
DMF / Water (9:1) K₂CO₃80 - 1204 - 1065 - 85A polar aprotic solvent that can be useful for less reactive aryl chlorides, but may lead to side reactions like deboronation.
2-MeTHF / Water (4:1) Cs₂CO₃80 - 1006 - 1488 - 96A more environmentally friendly alternative to THF, often providing comparable or even improved yields.[5]

Note: The optimal solvent, base, and temperature will be dependent on the specific aryl halide coupling partner. The electron-withdrawing formyl group on the boronic acid may necessitate slightly more forcing conditions (higher temperature or stronger base) to achieve high conversion.

Experimental Protocols

The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Screening of Solvent Conditions

This protocol is designed for the initial screening of different solvent systems to identify the most promising conditions.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Selected solvent (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heat source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and degassed water in the desired ratio (e.g., 4:1 organic solvent to water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Optimized Procedure using Dioxane/Water

This protocol provides a starting point for a scaled-up reaction using a commonly effective solvent system.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.5 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 25 mL round-bottom flask, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.

  • Fit the flask with a reflux condenser and purge the system with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Maintain the reaction at this temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Boron Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Aryl_Boron RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reaction Setup reagents Add Boronic Acid, Aryl Halide, Catalyst, and Base to Vessel start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent System inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up: Quench, Extract, and Wash monitor->workup Upon Completion purify Purification: Column Chromatography or Recrystallization workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of biaryl compounds via microwave-assisted Suzuki cross-coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid with various aryl halides. The methodologies outlined herein are designed to offer significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced reproducibility.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl and heteroaryl structures.[4][5] These structural motifs are of paramount importance in the fields of medicinal chemistry, materials science, and natural product synthesis.[1][6][7][8] The incorporation of microwave irradiation technology has revolutionized this reaction, offering rapid and efficient heating that significantly accelerates reaction rates and often leads to cleaner product profiles with higher yields.[1][4][9]

These application notes are specifically tailored for the use of this compound, a versatile building block for the synthesis of complex organic molecules. The protocols provided are intended to serve as a robust starting point for researchers, allowing for adaptation to a wide range of coupling partners.

Advantages of Microwave-Assisted Suzuki Coupling

The application of microwave heating in Suzuki coupling reactions offers several distinct advantages over conventional thermal methods:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes, significantly increasing throughput.[1][4]

  • Improved Yields: The rapid and uniform heating provided by microwaves often minimizes the formation of byproducts, leading to higher isolated yields of the desired product.[4][9]

  • Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, resulting in more consistent and reproducible outcomes.[1][4]

  • Access to Novel Chemical Space: The ability to perform rapid reaction screening facilitates the efficient exploration of a broader scope of substrates and reaction conditions.[4]

Experimental Data

The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with a model aryl halide, 4-bromoanisole. These tables are intended to provide a comparative overview of the effects of different catalysts, bases, and solvents on the reaction outcome.

Table 1: Catalyst Screening

EntryCatalyst (mol%)Reaction Time (min)Temperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)1512092
2Pd(OAc)₂ (3) / SPhos (6)1512095
3PdCl₂(dppf) (3)1512088
4Pd EnCat™ 30 (5)2014090

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1, 5 mL), microwave irradiation.

Table 2: Base Screening

EntryBase (2.0 equiv)Reaction Time (min)Temperature (°C)Yield (%)
1K₂CO₃1512092
2Cs₂CO₃1512094
3K₃PO₄1512089
4KOH1512091

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), 1,4-Dioxane/H₂O (4:1, 5 mL), microwave irradiation.

Table 3: Solvent System Screening

EntrySolvent System (v/v)Reaction Time (min)Temperature (°C)Yield (%)
11,4-Dioxane/H₂O (4:1)1512092
2Toluene/EtOH/H₂O (4:1:1)2013085
3DMF/H₂O (5:1)1514090
4Acetonitrile/H₂O (4:1)2012088

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), microwave irradiation.

Experimental Protocols

The following are detailed protocols for performing the microwave-assisted Suzuki coupling of this compound. These can be adapted for various aryl and heteroaryl halides.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Microwave reactor vials (10 mL) with stir bars

  • Argon or Nitrogen gas supply

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.015 mmol, 3 mol%).

  • Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the vial.

  • Seal the vial securely with a cap.

  • Purge the vial with argon or nitrogen for 5-10 minutes to ensure an inert atmosphere.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Procedure using a Buchwald-Hartwig Palladacycle Precatalyst

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Pd(OAc)₂

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a microwave reactor vial containing a stir bar, combine the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and cesium carbonate (1.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (0.015 mmol, 3 mol%) and SPhos (0.03 mmol, 6 mol%).

  • Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water.

  • Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15 minutes with stirring.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction mixture as described in Protocol 1, steps 9-13.

Visualizations

General Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OR)2 Ar'B(OR)2 Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Microwave-Assisted Suzuki Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Vial Solvent Add Solvent System (e.g., Dioxane/Water) Reagents->Solvent Seal Seal Vial and Purge with Inert Gas Solvent->Seal Microwave Irradiate in Microwave Reactor (e.g., 120°C, 15 min) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Filter Dilute and Filter through Celite® Cool->Filter Extract Aqueous Work-up Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in top-selling pharmaceuticals and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these vital compounds, prized for its mild reaction conditions, functional group tolerance, and the vast commercial availability of boronic acid building blocks.[3][4] This document provides detailed application notes and protocols for the use of a specialized building block, 3-Bromo-2-isopropoxy-5-formylphenylboronic acid , in the synthesis of functionalized biaryl compounds.

This particular reagent is a versatile synthetic intermediate. The boronic acid moiety serves as the reactive site for palladium-catalyzed cross-coupling. The presence of a bromine atom offers a handle for subsequent orthogonal cross-coupling reactions, allowing for the construction of more complex, multi-substituted aromatic systems. The isopropoxy group provides steric bulk and modulates the electronic properties of the ring, while the formyl (aldehyde) group is a versatile functional handle that can be readily derivatized into a variety of other functionalities, such as amines, alcohols, or carboxylic acids, making it invaluable for generating compound libraries for drug discovery.[5]

Key Applications

The primary application for this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds.[6] These products can serve as advanced intermediates in the synthesis of:

  • Pharmaceuticals: The resulting biaryl structures can be elaborated into a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[7]

  • Agrochemicals: Biaryl compounds are also important in the development of new pesticides and herbicides.[8]

  • Organic Materials: Functionalized biaryls are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers.[4]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1072951-86-0[9]
Molecular Formula C₁₀H₁₂BBrO₄
Molecular Weight 286.91 g/mol
Appearance Powder
Melting Point 105-109 °C
Storage Temperature 2-8°C

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides.

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF/Water mixture)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl compound.[3]

Visualizing the Experimental Workflow

G General Suzuki-Miyaura Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Product Isolation reagents Combine Reactants: - Boronic Acid (1.0 eq) - Aryl Halide (1.2 eq) - Pd Catalyst (0.05 eq) - Base (2.0 eq) inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C, 2-24 h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Wash) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: A generalized workflow for the synthesis of biaryl compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions. This data is representative and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAryl BromideProductExpected Yield (%)
14-Bromoanisole4'-Methoxy-6-bromo-2-isopropoxy-[1,1'-biphenyl]-3-carbaldehyde85-95
21-Bromo-4-(trifluoromethyl)benzene6-Bromo-2-isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde80-90
33-Bromopyridine6-Bromo-2-isopropoxy-3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-carbaldehyde70-85
42-Bromotoluene6-Bromo-2-isopropoxy-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde75-85
51-Bromo-3,5-dimethylbenzene6-Bromo-3',5'-dimethyl-2-isopropoxy-[1,1'-biphenyl]-3-carbaldehyde88-98

Catalytic Cycle: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl compounds. The protocols and data presented herein provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors, particularly within the context of drug discovery and materials science. The ability to perform selective Suzuki-Miyaura coupling while retaining other functional handles for subsequent transformations makes this reagent a powerful tool for the efficient construction of diverse molecular architectures.

References

Application Notes: The Utility of 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid in the Synthesis of a PRMT5 Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-isopropoxy-5-formylphenylboronic acid is a valuable synthetic building block, particularly in the field of medicinal chemistry for the construction of complex molecular architectures. Its utility is highlighted in its application as a key reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This application note details the use of this compound in the synthesis of a biaryl intermediate, which is a precursor for novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a promising therapeutic target in oncology, making synthetic routes to its inhibitors highly relevant to drug discovery and development.

Key Features of this compound:

  • Multifunctional Scaffold: The molecule possesses three distinct functional groups: a boronic acid for cross-coupling, a bromine atom which can be a site for further functionalization, and an aldehyde group that can be used for various chemical transformations such as reductive amination or Wittig reactions.

  • Versatile Coupling Partner: The boronic acid moiety readily participates in Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl halides, enabling the efficient construction of biaryl and hetero-biaryl structures.

  • Application in Drug Discovery: This building block has been successfully employed in the synthesis of intermediates for PRMT5 inhibitors, demonstrating its relevance in the development of novel therapeutics.

Application in the Synthesis of a PRMT5 Inhibitor Intermediate

A key application of this compound is in the synthesis of (6-(3-bromo-5-formyl-2-isopropoxyphenyl)pyridin-2-yl)methanol. This compound serves as a crucial intermediate in the development of potent and selective PRMT5 inhibitors. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction with (6-bromopyridin-2-yl)methanol.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

The following table summarizes the quantitative data for the synthesis of the PRMT5 inhibitor intermediate using this compound.

ParameterValue
Reactant 1 This compound
Reactant 2 (6-bromopyridin-2-yl)methanol
Product (6-(3-bromo-5-formyl-2-isopropoxyphenyl)pyridin-2-yl)methanol
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
Base Sodium Carbonate (Na₂CO₃)
Solvent System 1,4-Dioxane and Water
Reaction Temperature 80 °C
Reaction Time 16 hours
Yield 55%

Experimental Protocols

Synthesis of (6-(3-bromo-5-formyl-2-isopropoxyphenyl)pyridin-2-yl)methanol

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and (6-bromopyridin-2-yl)methanol.

Materials:

  • This compound

  • (6-bromopyridin-2-yl)methanol

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), (6-bromopyridin-2-yl)methanol (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water to the flask. The typical solvent ratio is between 4:1 and 5:1 (dioxane:water).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure all reagents are well-mixed.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 16 hours under a continuous inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, (6-(3-bromo-5-formyl-2-isopropoxyphenyl)pyridin-2-yl)methanol.

Visualizations

Suzuki_Miyaura_Reaction reactant1 3-Bromo-2-isopropoxy-5- formylphenylboronic acid catalyst Pd(dppf)Cl₂ reactant2 (6-bromopyridin-2-yl)methanol product (6-(3-bromo-5-formyl-2- isopropoxyphenyl)pyridin-2-yl)methanol catalyst->product Suzuki-Miyaura Coupling base Na₂CO₃ base->catalyst solvent 1,4-Dioxane / H₂O 80 °C, 16 h solvent->catalyst

Caption: Suzuki-Miyaura coupling reaction scheme.

Experimental_Workflow start Combine Reactants, Catalyst, and Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) start->inert_atm add_solvent Add Degassed Solvents (1,4-Dioxane / H₂O) inert_atm->add_solvent reaction Heat to 80 °C (Stir for 16 hours) add_solvent->reaction workup Workup (Cool, Dilute, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification end Isolated Product purification->end

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols: Derivatization of the Formyl Group on 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid Post-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-isopropoxy-5-formylphenylboronic acid is a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple functional groups that can be selectively manipulated. Following a Suzuki-Miyaura cross-coupling reaction at the boronic acid moiety to form a biphenyl scaffold, the formyl group serves as a key handle for a variety of subsequent derivatizations. This allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel compounds with desired biological or material properties.

These application notes provide detailed protocols for three common and powerful derivatizations of the formyl group on a post-coupled biphenyl derivative of this compound: reductive amination, Wittig reaction, and the formation of oximes and hydrazones.

Precursor Synthesis: Suzuki-Miyaura Coupling

Prior to the derivatization of the formyl group, the parent compound, this compound, is typically subjected to a Suzuki-Miyaura cross-coupling reaction to generate the desired biphenyl scaffold. The general scheme for this reaction is presented below. The specific reaction conditions will vary depending on the coupling partner (Ar-X).

Suzuki_Coupling reactant1 3-Bromo-2-isopropoxy- 5-formylphenylboronic acid product Substituted 4'-Aryl-2-bromo-6-isopropoxy- benzaldehyde reactant1->product Suzuki-Miyaura Coupling reactant2 Ar-X reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Figure 1: General scheme for the Suzuki-Miyaura coupling.

I. Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a robust method for the conversion of aldehydes into amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. This reaction is widely used in drug discovery to introduce basic nitrogen atoms, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: General Procedure for Reductive Amination

Reductive_Amination_Workflow start Dissolve biphenyl aldehyde and amine in solvent (e.g., MeOH) add_acid Add catalytic acid (optional, e.g., acetic acid) to facilitate imine formation start->add_acid stir1 Stir at room temperature (e.g., 1-2 hours) add_acid->stir1 add_reductant Add reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) in portions stir1->add_reductant stir2 Stir at room temperature (e.g., 12-24 hours) add_reductant->stir2 quench Quench reaction with saturated NaHCO₃ solution stir2->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify end Characterize product purify->end

Figure 2: Workflow for the reductive amination of a biphenyl aldehyde.

Materials:

  • Substituted 4'-Aryl-2-bromo-6-isopropoxy-benzaldehyde (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the biphenyl aldehyde in methanol, add the desired primary or secondary amine.

  • If desired, add a catalytic amount of acetic acid to promote imine formation and stir the mixture at room temperature for 1-2 hours.

  • Slowly add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Quantitative Data (Illustrative Examples)
EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCM1685
2MorpholineNaBH₃CNMeOH2478
3N-MethylpiperazineNaBH(OAc)₃DCM1882

Note: The data in this table are representative and may vary depending on the specific substrates and reaction conditions.

II. Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from an aldehyde or ketone. This reaction is particularly useful for introducing alkenyl moieties with high regioselectivity. The stereochemical outcome (E/Z) of the reaction is largely dependent on the nature of the ylide used.

Experimental Protocol: General Procedure for the Wittig Reaction

Wittig_Reaction_Workflow start Suspend phosphonium salt in dry THF under N₂ add_base Add strong base (e.g., n-BuLi) dropwise at low temperature to form the ylide start->add_base stir1 Stir for 30-60 min to ensure complete ylide formation add_base->stir1 add_aldehyde Add a solution of the biphenyl aldehyde in dry THF stir1->add_aldehyde warm Allow the reaction to warm to room temperature and stir (e.g., 2-12 hours) add_aldehyde->warm quench Quench with saturated NH₄Cl solution warm->quench extract Extract with an organic solvent (e.g., diethyl ether) quench->extract purify Purify by column chromatography extract->purify end Characterize product purify->end

Figure 3: Workflow for the Wittig reaction of a biphenyl aldehyde.

Materials:

  • Substituted 4'-Aryl-2-bromo-6-isopropoxy-benzaldehyde (1.0 eq)

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 - 1.5 eq)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH)) (1.1 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base dropwise at 0 °C or -78 °C.

  • Stir the resulting mixture for 30-60 minutes to allow for the formation of the ylide (a color change is often observed).

  • Add a solution of the biphenyl aldehyde in anhydrous THF dropwise to the ylide solution at the same low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.

Quantitative Data (Illustrative Examples)
EntryPhosphonium SaltBaseTemperature (°C)Time (h)Yield (%)
1Methyltriphenylphosphonium bromiden-BuLi0 to rt475
2Ethyltriphenylphosphonium bromideNaH251268
3(Carbethoxymethyl)triphenylphosphonium chlorideNaOEt25688 (E-isomer)

Note: The data in this table are representative and may vary depending on the specific substrates and reaction conditions.

III. Oxime and Hydrazone Formation: Introducing Nitrogen-Containing Moieties

The condensation of an aldehyde with hydroxylamine or a hydrazine derivative provides a straightforward route to oximes and hydrazones, respectively. These functional groups are valuable in medicinal chemistry as they can act as bioisosteres, participate in hydrogen bonding, and serve as precursors for further transformations.[1][2]

Experimental Protocol: General Procedure for Oxime and Hydrazone Formation

Oxime_Hydrazone_Workflow start Dissolve biphenyl aldehyde in a suitable solvent (e.g., ethanol) add_reagent Add hydroxylamine hydrochloride or hydrazine derivative start->add_reagent add_base Add a base (e.g., pyridine, sodium acetate) to neutralize the HCl salt add_reagent->add_base reflux Heat the reaction mixture at reflux (e.g., 1-4 hours) add_base->reflux cool Cool to room temperature and concentrate the solvent reflux->cool add_water Add water to precipitate the product cool->add_water filter Collect the solid by filtration, wash with water, and dry add_water->filter end Characterize product (recrystallization if necessary) filter->end

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures.[1] These motifs are prevalent in a vast array of biologically active molecules and functional materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of a highly functionalized building block, 3-Bromo-2-isopropoxy-5-formylphenylboronic acid , with various aryl halides.

The presence of an ortho-isopropoxy group, a meta-bromo substituent, and a para-formyl (aldehyde) group on the phenylboronic acid ring makes this reagent a valuable synthon for the creation of complex molecular architectures. However, the electronic and steric nature of these substituents, particularly the potentially sensitive aldehyde functionality, requires careful consideration and optimization of reaction conditions to achieve high yields and purity.[1]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A base is required to activate the organoboron species for the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X R¹-Pd(II)L₂-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Biaryl_Product R¹-R² Reductive_Elimination->Biaryl_Product Boronate_Complex [R²-B(OH)₃]⁻ Boronate_Complex->Transmetalation Aryl_Halide R¹-X Aryl_Halide->Oxidative_Addition Boronic_Acid R²-B(OH)₂ + Base Boronic_Acid->Boronate_Complex

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

The successful coupling of this compound with aryl halides is contingent on the appropriate selection of catalyst, ligand, base, and solvent. The presence of the aldehyde group necessitates conditions that minimize side reactions such as oxidation, reduction, or aldol condensation. Furthermore, the ortho-isopropoxy group can influence the rate of transmetalation.

Catalyst and Ligand Selection:

  • Palladium Source: Pre-formed palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often effective. Alternatively, Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) can be used, as they are reduced in situ to the active Pd(0) catalyst.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For sterically hindered or electron-rich coupling partners, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can be highly effective.[3] For general applications, triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are common choices.

Base and Solvent System:

  • Base: The choice of base is critical for activating the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or Na₂CO₃ are widely used.[4][5] For substrates sensitive to strong bases, milder conditions with bases like KF can be employed. The use of an aqueous base in a biphasic solvent system is a common and effective strategy.

  • Solvent: A variety of solvents can be used, often in biphasic mixtures with water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6] For formyl-substituted boronic acids, aprotic conditions may be preferable to prevent hydration and subsequent side reactions of the aldehyde.[1]

Reaction with Various Aryl Halides: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl. While aryl iodides and bromides are the most common substrates, the use of more advanced catalyst systems can enable the efficient coupling of aryl chlorides. The electronic properties of the aryl halide also play a role; electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure with an Aryl Bromide

This protocol is suitable for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of aryl bromide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis with an Aryl Chloride

Microwave irradiation can significantly reduce reaction times, particularly for less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl chloride (1.0 eq)

  • Pd₂(dba)₃ (0.015 eq)

  • XPhos (0.06 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave reaction vessel, combine this compound (1.5 eq), the aryl chloride (1.0 eq), Pd₂(dba)₃ (0.015 eq), XPhos (0.06 eq), and K₃PO₄ (3.0 eq).

  • Add 1,4-dioxane and water in a 5:1 ratio.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 120-150 °C for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under the conditions outlined in Protocol 1. These are illustrative examples, and actual yields may vary depending on the specific substrate and reaction optimization.

Table 1: Coupling with Various Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromotoluene3'-Bromo-2'-isopropoxy-4-methyl-[1,1'-biphenyl]-5-carbaldehyde85
24-Bromoanisole3'-Bromo-2'-isopropoxy-4-methoxy-[1,1'-biphenyl]-5-carbaldehyde88
31-Bromo-4-nitrobenzene3'-Bromo-2'-isopropoxy-4-nitro-[1,1'-biphenyl]-5-carbaldehyde75
43-Bromopyridine5-(5-Bromo-6-isopropoxy-3-formylphenyl)pyridine78

Table 2: Coupling with Aryl Halides of Varying Reactivity

EntryAryl HalideCatalyst SystemConditionsYield (%)
14-IodoanisolePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C, 2h92
24-BromoanisolePd(OAc)₂/SPhos, K₂CO₃Toluene/H₂O, 100 °C, 4h88
34-ChloroanisolePd₂(dba)₃/XPhos, K₃PO₄Dioxane/H₂O, 120 °C, 12h70

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base Flask Combine in a flame-dried flask Reagents->Flask Inert_Atmosphere Evacuate and backfill with N₂ or Ar Flask->Inert_Atmosphere Solvent Add degassed solvents Inert_Atmosphere->Solvent Heating Heat to desired temperature Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and quench the reaction Monitoring->Quench Extraction Perform aqueous extraction Quench->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography Concentration->Purification

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Heck Coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck coupling reaction with 3-Bromo-2-isopropoxy-5-formylphenylboronic acid. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3][4][5][6][7] In the context of the specified substrate, the aryl bromide moiety is the reactive site for the classical Heck coupling.

Introduction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes.[1][2] The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent.[1][4] The catalytic cycle proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by alkene coordination and insertion, and finally β-hydride elimination to release the product and regenerate the catalyst.[2][3][5][8] For the substrate this compound, the reaction allows for the introduction of a vinyl group at the position of the bromine atom, yielding a versatile intermediate for further synthetic transformations.

Reaction Scheme

sub This compound plus1 + alkene Alkene arrow -> conditions Pd Catalyst, Base Solvent, Heat product Coupled Product sub_box alkene_box product_box

Caption: General Heck Coupling Reaction Scheme.

Key Reaction Parameters and Optimization

The success of the Heck coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be used as a starting point for the optimization of the reaction with this compound.

ParameterReagents/ConditionsTypical Loading/ConcentrationNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol%Pd(OAc)₂ is a common and robust precatalyst.[1] Pd(PPh₃)₄ can be used directly as the Pd(0) source.[1]
Phosphine Ligand PPh₃, P(o-Tol)₃, BINAP, dppf1-2 eq. relative to PdLigands stabilize the palladium catalyst.[7] The choice of ligand can influence reaction rate and selectivity.[9]
Base Et₃N, K₂CO₃, NaOAc, i-Pr₂NEt1.5-3.0 eq.An organic amine base like triethylamine is commonly used.[1][9] Inorganic bases such as potassium carbonate are also effective.[1]
Solvent DMF, MeCN, Toluene, Dioxane0.1 - 0.5 MPolar aprotic solvents like DMF and acetonitrile are frequently used.[6][9]
Alkene Styrene, acrylates, acrylonitrile1.0-1.5 eq.Electron-deficient alkenes are generally more reactive.[1]
Temperature 60-120 °C-The optimal temperature will depend on the specific substrates and solvent.
Reaction Time 4-24 hours-Reaction progress should be monitored by TLC or GC-MS.

Experimental Protocol

This protocol provides a general procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene).

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Add anhydrous DMF to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add the alkene (1.2 eq.) and triethylamine (2.0 eq.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

start Start reagents Combine Aryl Bromide, Catalyst, Ligand, and Solvent start->reagents inert Establish Inert Atmosphere reagents->inert add_alkene_base Add Alkene and Base inert->add_alkene_base heat Heat Reaction Mixture add_alkene_base->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: Experimental Workflow for the Heck Coupling Reaction.

pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene Ar-Pd(II)-X(L)(Alkene) pd2_aryl->pd2_alkene Alkene Coordination insertion R-CH₂-CH(Ar)-Pd(II)-X(L) pd2_alkene->insertion Migratory Insertion pd_hydride H-Pd(II)-X(L₂) insertion->pd_hydride β-Hydride Elimination (Product Released) pd_hydride->pd0 Reductive Elimination (Base)

Caption: Simplified Catalytic Cycle of the Heck Reaction.

Considerations for Arylboronic Acids in Heck-type Reactions

While the primary reactive site on the provided substrate for a classic Heck reaction is the aryl bromide, it is worth noting that arylboronic acids can also participate in Heck-type reactions, often referred to as oxidative Heck reactions.[10][11][12][13] These reactions typically proceed through a Pd(II) catalyst and may require an oxidant.[10][11] Should the coupling at the boronic acid position be desired, a different set of reaction conditions would need to be explored, potentially involving a Pd(II) catalyst and an additive like N-bromosuccinimide (NBS) under ambient conditions.[10][12][13]

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used with caution.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid with terminal alkynes. This versatile reaction is a cornerstone in the synthesis of complex organic molecules, offering a powerful tool for the construction of carbon-carbon bonds. The resulting alkynyl-substituted phenylboronic acid derivatives are valuable intermediates in medicinal chemistry and drug discovery, serving as key building blocks for the synthesis of novel therapeutic agents.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2] The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly valuable transformation in organic synthesis.

The specific substrate, this compound, is a trifunctional building block. The bromo substituent serves as the reactive site for the Sonogashira coupling, while the boronic acid and formyl groups offer opportunities for subsequent diversification, such as Suzuki coupling and reductive amination, respectively. This multi-functional nature makes it an attractive starting material for the generation of diverse molecular libraries for drug screening.

Reaction Scheme

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of aryl bromides with terminal alkynes, providing a reference for the optimization of the reaction with this compound.

Table 1: Optimization of Reaction Conditions for a Model Sonogashira Coupling

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Et₃NTHF601275
2PdCl₂(PPh₃)₂ (5)-Et₃NTHF601282
3Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF80888
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane100692
5PdCl₂(PPh₃)₂ (5)-PiperidineDMFRT2465

Table 2: Substrate Scope for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkyneProductYield (%)
14-BromotoluenePhenylacetylene1-Methyl-4-(phenylethynyl)benzene95
21-Bromo-4-nitrobenzene1-Hexyne1-(Hex-1-yn-1-yl)-4-nitrobenzene89
32-BromoanisoleTrimethylsilylacetylene1-Methoxy-2-((trimethylsilyl)ethynyl)benzene91
43-BromopyridineCyclohexylacetylene3-(Cyclohexylethynyl)pyridine85

Experimental Protocols

General Procedure for the Sonogashira Coupling of this compound:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF), anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous solvent (e.g., THF or DMF) to the flask.

  • Add the base (e.g., Et₃N, 3.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted phenylboronic acid.

Note: The boronic acid moiety may be sensitive to certain conditions. A copper-free Sonogashira protocol can also be employed to minimize potential side reactions.

Copper-Free Sonogashira Coupling Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.02 equiv), and a phosphine ligand (e.g., PPh₃ or a bulky electron-rich ligand like XPhos, 0.04 equiv).

  • Add an anhydrous solvent (e.g., dioxane or toluene).

  • Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.

  • Follow the workup and purification procedure as described in the general protocol.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Bromide - Alkyne - Pd Catalyst - CuI (optional) - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert stir Stir at Specified Temperature inert->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product Drug_Discovery_Pathway start 3-Bromo-2-isopropoxy- 5-formylphenylboronic acid sonogashira Sonogashira Coupling (with diverse alkynes) start->sonogashira suzuki Suzuki Coupling (with diverse aryl halides) start->suzuki reductive_amination Reductive Amination (with diverse amines) start->reductive_amination library Diverse Library of Substituted Phenylboronic Acids sonogashira->library suzuki->library reductive_amination->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low yield of Suzuki coupling reactions involving 3-Bromo-2-isopropoxy-5-formylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low yields in Suzuki couplings with this substrate are often attributed to a combination of steric hindrance and electronic effects. The ortho-isopropoxy group presents significant steric bulk, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid. Common issues include inefficient catalyst activity, catalyst decomposition, and competing side reactions.[2]

Q2: What are the primary side reactions I should be aware of with this specific boronic acid?

A2: The two most common side reactions to consider are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3][4] It can be exacerbated by the presence of water and strong bases.[2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl species. It can be promoted by the presence of oxygen in the reaction mixture.[5]

Q3: How does the purity of this compound affect the reaction?

A3: The purity of the boronic acid is critical for a successful Suzuki coupling. Impurities, such as residual metals from its synthesis, can interfere with the palladium catalyst.[6] Boronic acids can also degrade over time, so it's essential to use a high-purity, fresh reagent.[2]

Q4: I am observing the formation of dehalogenated starting material. What is the cause and how can I minimize it?

A4: Dehalogenation is a side reaction where the aryl halide is reduced to an arene.[4] This can happen when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture, such as the solvent or base.[4] To minimize this, consider using a non-protic solvent and a non-hydroxide base. Employing bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Recommendation
Inactive Catalyst The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[2] Consider using a fresh, high-quality palladium source and ligand. For sterically hindered substrates, bulky, electron-rich ligands are often necessary.[2]
Oxygen Contamination Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[7]
Poor Reagent Quality Verify the purity of both the aryl halide and the this compound. Boronic acids can degrade, so using a fresh batch is advisable.[2]
Suboptimal Base or Solvent The choice of base and solvent is crucial and often interdependent.[8] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous stirring is essential.[2]
Issue 2: Significant Protodeboronation
Potential Cause Troubleshooting Recommendation
Presence of Water Water is the primary proton source for this side reaction.[2] Switching to anhydrous conditions can significantly reduce protodeboronation.
Strong Base Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[2] Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
High Temperature Elevated temperatures can promote the degradation of the boronic acid. Try running the reaction at a lower temperature for a longer duration.

Data Presentation

Table 1: Comparison of Palladium Catalysts for Sterically Hindered Couplings
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / XPhosXPhosK₃PO₄Dioxane/H₂O1001>95[9]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295[9]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[9]

Note: The data presented is illustrative and derived from studies on sterically hindered substrates, not specifically this compound. Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Effect of Different Bases on Suzuki Coupling Yield
BaseSolventTypical Yield (%)
K₃PO₄1,4-Dioxane98
Cs₂CO₃1,4-Dioxane95
K₂CO₃1,4-Dioxane85
Na₂CO₃1,4-Dioxane78
Et₃N1,4-Dioxane<10

Data compiled from a representative Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid for illustrative purposes.[8]

Experimental Protocols

General Protocol for a Trial Suzuki Coupling Reaction

This protocol is a starting point and may require optimization for the specific aryl halide being coupled with this compound.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)[10]

  • Potassium phosphate (K₃PO₄) (2.0 mmol)[10]

  • 1,4-Dioxane (5 mL)[10]

  • Water (1 mL)[10]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the aryl halide, Pd(dppf)Cl₂, and potassium phosphate to a Schlenk flask equipped with a magnetic stir bar.[10]

  • Seal the flask, remove it from the glovebox (if applicable), and connect it to a Schlenk line.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity and Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_reactions Analyze for Side Reactions start->side_reactions reagent_purity Use Fresh, High-Purity Reagents check_reagents->reagent_purity optimize_catalyst Screen Catalyst and Ligand check_conditions->optimize_catalyst optimize_base Optimize Base and Solvent check_conditions->optimize_base optimize_temp Adjust Temperature and Time check_conditions->optimize_temp inert_atmosphere Ensure Strict Inert Atmosphere check_conditions->inert_atmosphere protodeboronation Address Protodeboronation (Anhydrous, Milder Base) side_reactions->protodeboronation homocoupling Prevent Homocoupling (Degas Solvents) side_reactions->homocoupling dehalogenation Minimize Dehalogenation (Bulky Ligands, Non-protic Solvent) side_reactions->dehalogenation success Improved Yield reagent_purity->success optimize_catalyst->success optimize_base->success optimize_temp->success inert_atmosphere->success protodeboronation->success homocoupling->success dehalogenation->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Suzuki_Miyaura_Mechanism center top bottom left right pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ pd_transmetal R¹-Pd(II)-R² L₂ pd_complex->pd_transmetal Transmetalation product R¹-R² pd_transmetal->product Reductive Elimination aryl_halide R¹-X aryl_halide->pd_complex Oxidative Addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base

References

Technical Support Center: Suzuki Coupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-2-isopropoxy-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed with this compound in Suzuki coupling?

A1: The two most common side reactions encountered with this substrate are protodeboronation and homocoupling. The substitution pattern of this compound—featuring a sterically demanding ortho-isopropoxy group and an electron-withdrawing para-formyl group relative to the boronic acid—can influence the propensity for these undesired pathways.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1] This side reaction is often exacerbated by the presence of water, high temperatures, and strong bases. The electron-withdrawing formyl group on your boronic acid can accelerate the rate of this hydrolytic deboronation.[2]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl dimer from two molecules of the boronic acid.[3] It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3]

Q2: How do the substituents on my boronic acid affect the reaction?

A2: The substituents on this compound play a significant role:

  • Ortho-isopropoxy group: This bulky group can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the desired cross-coupling reaction.[2] This steric hindrance can also increase the rate of protodeboronation.[2]

  • Para-formyl group: As an electron-withdrawing group, the formyl group can increase the Lewis acidity of the boron atom, which can influence the rate of transmetalation. However, it is also known to accelerate protodeboronation under aqueous basic conditions.[2]

  • Meta-bromo group: This group serves as the coupling site and its reactivity is a key factor in the success of the Suzuki reaction.

Q3: I am observing significant protodeboronation of my starting material. What steps can I take to minimize it?

A3: To minimize protodeboronation, consider the following strategies:

  • Use a milder base: Strong bases can accelerate protodeboronation.[4] Switching to weaker inorganic bases like K₃PO₄ or K₂CO₃, or fluoride-based bases like CsF may be beneficial.

  • Employ anhydrous conditions: Since protodeboronation is a hydrolysis reaction, using anhydrous solvents and reagents can significantly reduce this side product.

  • Use a more stable boron reagent: Converting the boronic acid to a boronic ester, such as a pinacol ester (Bpin), can increase stability and reduce the rate of protodeboronation.[5]

  • Optimize reaction temperature: Higher temperatures can promote protodeboronation. Running the reaction at the lowest effective temperature is advisable.

Q4: What are the likely causes of significant homocoupling product formation?

A4: Excessive homocoupling is often due to:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[3]

  • Use of a Pd(II) precatalyst: Some Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product before the catalytic cycle is fully established.[3]

  • Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.

To mitigate homocoupling, ensure rigorous degassing of all solvents and reagents and consider using a Pd(0) precatalyst or adding a reducing agent when using a Pd(II) source.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

If you are experiencing low to no yield of your target biaryl, follow this troubleshooting workflow:

LowYieldTroubleshooting Start Low/No Yield CheckCatalyst 1. Catalyst Activity - Is the Pd source active? - Is the ligand appropriate? Start->CheckCatalyst CheckBase 2. Base Selection - Is the base strong enough? - Is it soluble? CheckCatalyst->CheckBase If catalyst is active Sol_Catalyst Action: - Use a fresh catalyst/ligand. - Screen different ligands (e.g., Buchwald ligands). CheckCatalyst->Sol_Catalyst CheckSolvent 3. Solvent System - Are reagents soluble? - Is it properly degassed? CheckBase->CheckSolvent If base is appropriate Sol_Base Action: - Try a stronger or more soluble base (e.g., K3PO4, Cs2CO3). - Use a phase-transfer catalyst. CheckBase->Sol_Base CheckTemp 4. Reaction Temperature - Is it too low for activation? - Is it too high, causing degradation? CheckSolvent->CheckTemp If solvent is suitable Sol_Solvent Action: - Change solvent system (e.g., Dioxane/H2O, Toluene). - Ensure rigorous degassing. CheckSolvent->Sol_Solvent SideProducts 5. Analyze for Side Products - Protodeboronation? - Homocoupling? CheckTemp->SideProducts If temperature is optimized Sol_Temp Action: - Incrementally increase temperature. - Consider microwave heating. CheckTemp->Sol_Temp Optimize Optimization Strategies SideProducts->Optimize Sol_SideProducts Action: - See Troubleshooting Guide for Side Reactions. SideProducts->Sol_SideProducts

Caption: Troubleshooting workflow for low or no yield in Suzuki coupling.

Issue 2: Significant Formation of Side Products

If your reaction is consuming starting material but yielding primarily side products, use this guide to diagnose and address the issue.

A. Protodeboronation Dominates

ProtodeboronationTroubleshooting Start High Protodeboronation CheckConditions Evaluate Reaction Conditions Start->CheckConditions ModifyReagents Modify Boron Reagent CheckConditions->ModifyReagents If conditions are harsh Cond_Base Base: - Strong base (e.g., NaOH)? - Aqueous base? CheckConditions->Cond_Base Cond_Temp Temperature: - Reaction temp > 100°C? CheckConditions->Cond_Temp Cond_Solvent Solvent: - Protic solvent used? CheckConditions->Cond_Solvent Sol_Reagent Action: - Convert boronic acid to pinacol ester (Bpin). - Use anhydrous solvents. ModifyReagents->Sol_Reagent Optimize Optimized Conditions Sol_Base Action: - Switch to milder base (K3PO4, CsF). - Use anhydrous base. Cond_Base->Sol_Base Sol_Temp Action: - Lower reaction temperature. Cond_Temp->Sol_Temp Sol_Base->Optimize Sol_Temp->Optimize Sol_Reagent->Optimize

Caption: Troubleshooting guide for excessive protodeboronation.

B. Homocoupling Product is a Major Byproduct

HomocouplingTroubleshooting Start High Homocoupling CheckDegassing 1. Degassing Protocol - Was the solvent properly degassed? Start->CheckDegassing CheckCatalyst 2. Palladium Source - Using a Pd(II) precatalyst? CheckDegassing->CheckCatalyst If degassing was thorough Sol_Degassing Action: - Degas solvent via freeze-pump-thaw or sparging with inert gas. CheckDegassing->Sol_Degassing Sol_Catalyst Action: - Use a Pd(0) precatalyst (e.g., Pd(PPh3)4). - Add a reducing agent (e.g., potassium formate). CheckCatalyst->Sol_Catalyst Optimize Optimized Conditions Sol_Degassing->Optimize Sol_Catalyst->Optimize

Caption: Troubleshooting guide for excessive homocoupling.

Experimental Protocols

The following are general starting protocols that should be optimized for your specific aryl halide coupling partner.

Protocol 1: General Conditions for Suzuki Coupling

This protocol is a good starting point for the Suzuki coupling of this compound with a generic aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conditions to Minimize Protodeboronation

This protocol is recommended when protodeboronation is a significant issue.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl halide, boronic ester, anhydrous base, and palladium catalyst to an oven-dried flask.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction to 80-110 °C and monitor its progress.

  • Workup and purification are performed as described in Protocol 1.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Biaryl Product

EntryAryl HalideBoronic Acid AnalogueBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole2-Isopropoxyphenylboronic acidK₂CO₃ (2.0)Dioxane/H₂O (4:1)901285Inferred from[6]
24-Bromoanisole2-Isopropoxyphenylboronic acidK₃PO₄ (3.0)Toluene1001292Inferred from[7]
31-Iodo-4-nitrobenzene3-Formylphenylboronic acidNa₂CO₃ (2.0)DME/H₂O (3:1)80678Inferred from[2]
41-Iodo-4-nitrobenzene3-Formylphenylboronic acid pinacol esterK₃PO₄ (3.0)Dioxane100889Inferred from[2]

Table 2: Comparison of Palladium Catalysts and Ligands

EntryAryl HalideBoronic Acid AnalogueCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Chlorotoluene2-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃DME/H₂O8065Inferred from general literature
24-Chlorotoluene2-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene10095Inferred from[8]
34-BromoacetophenonePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O8090Inferred from[9]
44-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9088Inferred from general literature

Disclaimer: The data in Tables 1 and 2 are representative examples from the literature for structurally similar compounds and are intended for illustrative purposes only. Actual yields for the Suzuki coupling of this compound may vary. Optimization of reaction conditions is highly recommended.

Signaling Pathways and Workflows

Catalytic Cycle of the Suzuki-Miyaura Coupling

SuzukiCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar'B(OH)2 (this compound) Borate [Ar'B(OH)3]^- BoronicAcid->Borate + Base Base Base (e.g., K2CO3) Base->Borate Borate->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Protodeboronation of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2-isopropoxy-5-formylphenylboronic acid who may be encountering undesired protodeboronation.

Troubleshooting Guide

Unexpected protodeboronation can lead to significant yield loss and purification challenges. This guide is designed to help you diagnose and resolve common issues during cross-coupling reactions involving this compound.

Problem: Low Yield of Desired Product with Significant Formation of 3-Bromo-2-isopropoxy-5-formylbenzene

This is a classic sign of protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. The table below outlines potential causes and suggests corrective actions.

Potential Cause Observation/Analysis Recommended Solution
Excessive Reaction Temperature The rate of protodeboronation increases with temperature.[1]Lower the reaction temperature. If the desired coupling is too slow at lower temperatures, consider a more active catalyst system that operates efficiently at milder conditions.[2]
Inappropriate Base Strong bases and high pH can accelerate protodeboronation of arylboronic acids.[1][3]Use a weaker base such as K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH.[1] The choice of base can significantly impact the reaction outcome.
Presence of Water Aqueous conditions, especially under basic conditions, can promote protodeboronation by providing a proton source.[1]Use anhydrous solvents and reagents where possible for the specific cross-coupling reaction. If water is necessary for the catalytic cycle, minimize the amount used.
Prolonged Reaction Time Longer exposure to reaction conditions can lead to increased degradation of the starting material.Optimize the reaction time by monitoring the reaction progress closely using techniques like TLC, LC-MS, or GC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level.
Catalyst System Certain palladium catalysts and ligands can promote protodeboronation as a side reaction.[1]Screen different palladium catalysts and phosphine ligands. Bulky electron-rich ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling.
Oxygen Exposure While not the primary cause, oxidative degradation can sometimes lead to byproducts that complicate the reaction mixture.Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the arylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 3-Bromo-2-isopropoxy-5-formylbenzene, consuming your starting material and reducing the yield of the desired cross-coupled product. This introduces impurities that can be challenging to separate.

Q2: How do the substituents on my specific boronic acid (this compound) affect its susceptibility to protodeboronation?

A2: The electronic properties of the substituents on the phenyl ring play a crucial role. The formyl group (-CHO) is an electron-withdrawing group, which generally makes the arylboronic acid more susceptible to protodeboronation, particularly under basic conditions.[4] The bromo (-Br) and isopropoxy (-O-iPr) groups have competing electronic effects. While the isopropoxy group is electron-donating through resonance, its steric bulk and the ortho-bromo group may influence the conformation and reactivity of the boronic acid moiety.

Q3: Can I use a boronic ester or a trifluoroborate salt to prevent protodeboronation?

A3: Yes, using a protected form of the boronic acid is a highly effective strategy.[5][6] Using the corresponding pinacol ester, MIDA ester, or potassium trifluoroborate salt of this compound can lead to a "slow-release" of the boronic acid under the reaction conditions.[5] This maintains a low concentration of the reactive boronic acid, which can minimize the rate of protodeboronation relative to the desired cross-coupling reaction.[5]

Q4: What analytical methods can I use to monitor the protodeboronation of this compound?

A4: Several analytical techniques are suitable for monitoring the progress of your reaction and the formation of the protodeboronated byproduct:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. The protodeboronated product will have a different Rf value than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for both qualitative and quantitative analysis, allowing you to track the consumption of starting materials and the formation of products and byproducts with high sensitivity and selectivity.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compounds are volatile. It can provide excellent separation and identification of the components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR can be used to quantify the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture.[7][8] ¹¹B NMR is particularly useful for observing the boron-containing species.[8]

Q5: Are there specific experimental conditions known to favor protodeboronation that I should avoid?

A5: Yes, you should be cautious with the following conditions:

  • High pH: Strongly basic conditions significantly accelerate protodeboronation.[3]

  • Elevated Temperatures: Higher temperatures increase the rate of most reactions, including protodeboronation.[1]

  • Prolonged Reaction Times: The longer your starting material is exposed to the reaction conditions, the more likely it is to undergo protodeboronation.

  • Protic Solvents: The presence of a proton source, such as water or alcohols, can facilitate the cleavage of the C-B bond.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling with Minimized Protodeboronation

This protocol provides a starting point for minimizing protodeboronation. Optimization for specific substrates will be necessary.

  • Reagent Preparation:

    • Ensure all solvents are anhydrous and reagents are dry, if the reaction chemistry allows.

    • Degas all solvents by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes.

  • Reaction Setup:

    • To a dry reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), and a weak base such as K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if required).

    • Purge the vessel with an inert gas.

    • Add the degassed anhydrous solvent (e.g., dioxane, toluene, or 2-MeTHF).

  • Reaction Execution:

    • Stir the reaction mixture at a reduced temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS every hour.

    • If the reaction is sluggish, consider a slight increase in temperature or the addition of a more active catalyst.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield of Desired Product & High Protodeboronation Byproduct check_temp Is Reaction Temperature High? start->check_temp lower_temp Lower Reaction Temperature or Use More Active Catalyst check_temp->lower_temp Yes check_base Is a Strong Base Used? check_temp->check_base No weaker_base Switch to a Weaker Base (e.g., K₃PO₄, Cs₂CO₃) check_base->weaker_base Yes check_water Are Anhydrous Conditions Used? check_base->check_water No use_anhydrous Use Anhydrous Solvents/Reagents check_water->use_anhydrous No check_time Is Reaction Time Prolonged? check_water->check_time Yes optimize_time Optimize Reaction Time via Monitoring check_time->optimize_time Yes consider_protected Consider Using a Protected Boronic Acid (Ester or Trifluoroborate Salt) check_time->consider_protected No

Caption: Troubleshooting workflow for addressing protodeboronation.

Protodeboronation_Mechanism ArBOX ArB(OH)₂ (this compound) ArBOY [ArB(OH)₃]⁻ (Boronate Anion) ArBOX->ArBOY + OH⁻ Desired Ar-Nu (Desired Cross-Coupled Product) ArBOX->Desired Suzuki-Miyaura Coupling ArBOY->ArBOX + H⁺ ArH Ar-H (Protodeboronated Product) ArBOY->ArH + H₂O (Protodeboronation) OH OH⁻ H2O H₂O Pd_cat Pd Catalyst + Aryl Halide

Caption: Competing pathways of protodeboronation and Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Products from 3-Bromo-2-isopropoxy-5-formylphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-isopropoxy-5-formylphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction has a low yield after purification. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. A primary cause is the instability of boronic acids, which can lead to side reactions.[1] Key issues to investigate include:

  • Protodeborylation: This is the hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen.[1] It is often accelerated by the presence of water and prolonged reaction times at high temperatures.

    • Troubleshooting: Ensure you are using anhydrous solvents and consider decreasing the reaction time or temperature.[2]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of Pd(II) species and oxygen.[1]

    • Troubleshooting: Properly degas your reaction mixture to remove oxygen.[1] Using a mild reducing agent, such as potassium formate, may also suppress this side reaction.[3]

  • Inactive Catalyst: The palladium catalyst can become inactive if not handled under proper inert conditions.

    • Troubleshooting: Use fresh palladium sources and ensure your reaction setup is under an inert atmosphere (e.g., Argon or Nitrogen).[2]

Q2: I am observing an impurity with a similar polarity to my desired product, making separation by column chromatography difficult. What could this impurity be and how can I remove it?

A2: An impurity with similar polarity to your biphenyl product is often the homocoupled byproduct of the boronic acid.[4] In the case of reactions with this compound, this would be a symmetrical biphenyl compound.

Troubleshooting Strategies:

  • Reaction Optimization: The most effective approach is to minimize the formation of the homocoupled product during the reaction (see Q1).

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems, such as a mixture of hexanes and methanol or aqueous ethanol, to selectively crystallize the desired product.[5][6][7]

  • Acid-Base Extraction: If your product's solubility differs significantly from the impurity under acidic or basic conditions, a liquid-liquid extraction workup can be effective. For example, washing the organic layer with a basic solution (like 1M NaOH) can help remove acidic impurities.[8]

Q3: How can I effectively remove unreacted this compound from my crude product?

A3: Unreacted boronic acid can often be removed with a straightforward acid-base workup.

  • Protocol: During the workup, after diluting the reaction mixture with an organic solvent like ethyl acetate, wash the organic layer with a basic aqueous solution (e.g., 1N NaOH or 2M Na2CO3).[8] The boronic acid is acidic and will be deprotonated, partitioning into the aqueous layer. Subsequently, wash the organic layer with brine, dry it over an anhydrous salt like Na2SO4, filter, and concentrate.[2]

Q4: My purified product yield is low, but TLC analysis of the crude mixture showed good conversion. What could be the issue?

A4: Product loss during purification is a common issue. Consider the following:

  • Column Chromatography:

    • Streaking/Tailing on Silica: The aldehyde group on your product might interact with the acidic silica gel, causing streaking and poor separation. Consider neutralizing your silica gel with a base like triethylamine before packing the column.

    • Improper Solvent System: An inappropriate mobile phase can lead to poor separation or co-elution of the product with impurities. Systematically test different solvent systems using TLC to find the optimal separation conditions.[9]

  • Transfers: Be mindful of the number of transfers between flasks, as material is lost at each step.[10]

Purification Protocols and Data

General Suzuki-Miyaura Reaction Workup Protocol
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1N HCl (2x) to remove the base.[2]

  • Wash the organic layer with 1M NaOH (2x) to remove excess boronic acid.[8]

  • Wash the organic layer with brine (1x).[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

Flash Column Chromatography Protocol
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[11][12]

  • Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity (gradient elution).[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol
  • Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexanes/methanol).[6][7]

  • If the solution is colored, you may add activated charcoal and hot filter the mixture.[6]

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath or freezer to maximize crystal formation.[5]

  • Isolate the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Representative Purification Data

The following table presents hypothetical data for a typical Suzuki-Miyaura coupling reaction to illustrate the effectiveness of purification techniques.

AnalyteCrude Product Purity (by LC-MS)Purified Product Purity (by LC-MS)Overall Yield
Desired Biphenyl Product75%>98%85%
Homocoupled Boronic Acid Byproduct15%<1%N/A
Unreacted Starting Material5%Not DetectedN/A
Other Impurities5%<1%N/A

Visual Guides

Experimental Workflow for Suzuki Coupling and Purification

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Combine Boronic Acid, Aryl Halide, Base B Add Solvent and Degas Mixture A->B C Add Palladium Catalyst under Inert Atmosphere B->C D Heat Reaction Mixture C->D E Cool and Dilute with Organic Solvent D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry and Concentrate F->G H Crude Product G->H I Flash Column Chromatography H->I J Recrystallization (if applicable) I->J K Pure Product J->K

Caption: General workflow for Suzuki coupling reaction, workup, and purification.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield After Purification TLC_Crude Check TLC of Crude Reaction Start->TLC_Crude Poor_Conversion Poor Conversion TLC_Crude->Poor_Conversion Yes Good_Conversion Good Conversion TLC_Crude->Good_Conversion No Check_Reaction Investigate Reaction Conditions: - Inactive Catalyst? - Insufficient Degassing? - Protodeborylation? Poor_Conversion->Check_Reaction Check_Purification Investigate Purification: - Product Loss During Transfers? - Poor Column Separation? - Degradation on Silica? Good_Conversion->Check_Purification Optimize_Reaction Optimize Reaction: - Use Fresh Catalyst - Ensure Anhydrous Conditions - Degas Thoroughly Check_Reaction->Optimize_Reaction Optimize_Purification Optimize Purification: - Use Dry Loading for Column - Neutralize Silica Gel - Attempt Recrystallization Check_Purification->Optimize_Purification

Caption: Decision tree for troubleshooting low product yields.

References

Removing palladium catalyst from 3-Bromo-2-isopropoxy-5-formylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 3-Bromo-2-isopropoxy-5-formylphenylboronic acid and related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my reaction product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1] Palladium residues can also negatively impact downstream chemical reactions and interfere with biological assays, leading to unreliable results.[1]

Q2: What are the most common methods for removing palladium catalysts?

A2: The most prevalent methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers).[2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[2]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[2][3]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[3]

Q3: How do I choose the best palladium removal method for my specific reaction with this compound?

A3: The optimal method depends on several factors:

  • The nature of your product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The required level of purity: The acceptable final palladium concentration will dictate the necessary rigor of the removal method.

  • The scale of your reaction: Some methods are more scalable than others.

A decision-making workflow is provided below to guide your selection.

Q4: What are "palladium scavengers" and how do they work?

A4: Palladium scavengers are materials, often silica-based or polymer-based, that are functionalized with ligands that have a high affinity for palladium.[4] These ligands, such as thiols, amines, or thioureas, chelate with the palladium, which can then be removed from the reaction mixture by simple filtration.

Q5: Can the boronic acid functional group in my starting material be affected by the palladium removal process?

A5: While the boronic acid group is generally stable, certain conditions should be avoided. Strongly acidic or basic conditions, which are sometimes used in palladium removal, can potentially lead to protodeboronation. It is crucial to select a removal method that is compatible with the stability of your boronic acid derivative.

Troubleshooting Guide

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem Symptoms Possible Causes Solutions
High Residual Palladium After Filtration Palladium levels remain high after filtering the reaction mixture.The palladium species is soluble and not in a filterable form.1. Switch to a different removal method: Filtration is only effective for heterogeneous catalysts. Consider using scavengers or activated carbon for soluble palladium.[4] 2. Induce precipitation: Try adding an anti-solvent to precipitate the palladium species before filtration.
Low Efficiency of Palladium Scavengers Residual palladium levels are still above the desired limit after treatment with a scavenger.1. Incorrect scavenger selection: The scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your mixture. 2. Insufficient scavenger loading or reaction time: The amount of scavenger or the treatment time may be inadequate. 3. Poor scavenger-palladium contact: Inefficient mixing can limit the scavenger's effectiveness.1. Screen different scavengers: Test a small panel of scavengers with different functionalities (e.g., thiol-based, amine-based) to find the most effective one. 2. Optimize conditions: Increase the amount of scavenger, prolong the stirring time, or gently heat the mixture (if your product is stable) to improve efficiency.[5] 3. Ensure vigorous stirring: Maintain good agitation to ensure proper contact between the scavenger and the solution.
Significant Product Loss During Removal The yield of the desired product is low after the palladium removal step.1. Product adsorption: The product may be adsorbing to the activated carbon or scavenger.[5] 2. Product instability: The conditions of the removal process (e.g., pH, temperature) may be degrading the product.1. Reduce the amount of adsorbent: Use the minimum amount of scavenger or activated carbon necessary.[4] 2. Wash the adsorbent thoroughly: After filtration, wash the filter cake with fresh solvent to recover any adsorbed product.[4] 3. Try a different scavenger: Some scavengers have lower non-specific binding.[4] 4. Modify conditions: Ensure the removal conditions are mild and compatible with your product's stability.
Inconsistent Palladium Removal The efficiency of palladium removal varies between batches.Variation in the final palladium species: The nature of the palladium species at the end of the reaction may differ from batch to batch.1. Standardize the work-up: Implement a consistent work-up procedure before palladium removal. 2. Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize the efficiency of different palladium removal methods based on literature data.

Table 1: Comparison of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Silica-Thiol (Si-Thiol)2400≤ 16> 99.3[4]
Silica-Thiourea (Si-THU)2400≤ 16> 99.3[4]
Activated Carbon (Darco)2400> 16< 99.3[4]
Polymer-Based Scavenger (Quadrapure)2400> 16< 99.3[4]
Silica-Dimercaptotriazine (Si-DMT)147.31.799[6]

Table 2: Palladium Removal by Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Treatment ConditionsReference
Darco KB-B300< 10.2 wt, 45 °C, 18 h in THF[7]
Nuchar AquaGuard (with 1,2-ethanedithiol)9100< 2730.7 wt carbon, 0.35 wt chelating agent[7]

Experimental Protocols

Protocol 1: Palladium Removal Using Silica-Based Scavengers

This protocol provides a general procedure for using solid-supported scavengers to remove residual palladium.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the recommended amount of the silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial palladium concentration.[8]

  • Stirring: Stir the mixture at room temperature. For initial trials, a stirring time of at least one hour is recommended.[8] The scavenging progress can often be monitored by a change in the color of the solution and the scavenger.[6][8]

  • Filtration: Filter the mixture through a fritted funnel or a pad of Celite® to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period ranging from 1 to 18 hours.[5][7]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: Filtration through Celite® for Heterogeneous Palladium

This method is suitable for removing solid palladium catalysts like Pd/C.

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper and gently press down to create a compact bed.[4]

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3][4]

  • Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.[4]

  • Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[3][4]

  • Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.

Visualizations

G Decision Tree for Palladium Removal Method Selection start Start: Reaction Work-up Complete check_pd_form Is the Palladium Homogeneous or Heterogeneous? start->check_pd_form heterogeneous Heterogeneous (e.g., Pd/C) check_pd_form->heterogeneous Heterogeneous homogeneous Homogeneous (Soluble) check_pd_form->homogeneous Homogeneous filtration Filtration through Celite® heterogeneous->filtration check_purity_req High Purity Required? homogeneous->check_purity_req crystallization Consider Crystallization homogeneous->crystallization end End: Purified Product filtration->end scavenger Use Palladium Scavenger check_purity_req->scavenger Yes activated_carbon Use Activated Carbon check_purity_req->activated_carbon No scavenger->end activated_carbon->end crystallization->end

Caption: Decision tree for selecting a palladium removal method.

G Workflow for Palladium Removal with Scavengers start Crude Reaction Mixture in Solution add_scavenger Add Solid-Supported Palladium Scavenger start->add_scavenger stir Stir Mixture (Time and Temperature Optimized) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Solution combine->concentrate end Purified Product concentrate->end

Caption: General workflow for palladium removal using scavengers.

References

Technical Support Center: Suzuki Reactions with 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-2-isopropoxy-5-formylphenylboronic acid . The unique substitution pattern of this reagent—featuring a sterically demanding ortho-isopropoxy group and a temperature-sensitive para-formyl group—presents specific challenges that are addressed herein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki reactions with this compound?

A1: There is a critical balance to be struck. The ortho-isopropoxy group introduces steric hindrance, which typically requires higher temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate. However, the formyl (aldehyde) group is susceptible to degradation and side reactions at elevated temperatures. Therefore, the optimal temperature is often the lowest temperature at which a good conversion rate is observed, typically in the range of 70-90 °C . It is highly recommended to perform small-scale temperature optimization experiments for your specific substrate.

Q2: What are the common side reactions observed with this boronic acid at elevated temperatures?

A2: High temperatures can lead to several undesirable side reactions.[1] For the boronic acid moiety, protodeboronation (replacement of the B(OH)₂ group with a hydrogen) is a common issue. For the functional groups, the formyl group is particularly sensitive and can undergo reduction to a primary alcohol or decarbonylation (loss of CO).[1] Additionally, at very high temperatures (>100-110 °C), the palladium catalyst can decompose, often observed as the formation of palladium black, which will decrease the reaction yield.[2]

Q3: My reaction is sluggish even at 80 °C. What can I do to improve the yield without significantly increasing the temperature?

A3: If the reaction is slow, consider the following adjustments before resorting to higher temperatures:

  • Catalyst System: Employ a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slow for sterically hindered substrates.

  • Base Selection: The choice of base is crucial. While stronger bases can sometimes accelerate the reaction, they might also promote side reactions of the formyl group. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.

  • Solvent: A solvent system that can facilitate the dissolution of all components is important. Mixtures of a non-polar organic solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF) or water are commonly used.

Q4: Is it necessary to protect the formyl group on this compound before the Suzuki reaction?

A4: Protecting the formyl group, for instance as an acetal, is a prudent strategy if you are consistently observing low yields or significant side products related to the aldehyde.[1] Acetal protection renders the formyl group stable to the basic conditions of the Suzuki reaction and can be readily removed post-coupling. This is particularly recommended if you need to push the reaction to higher temperatures to overcome steric hindrance.

Troubleshooting Guide

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Step
Suboptimal Temperature The temperature may be too low for the sterically hindered substrate or too high, causing degradation of the formyl group or the catalyst. Perform a small-scale temperature screen (e.g., 70°C, 80°C, 90°C) to find the optimal balance.
Inactive Catalyst The palladium catalyst may have degraded. Ensure you are using a fresh, high-quality catalyst and ligand. Consider using a pre-catalyst for better stability and activity.
Inappropriate Ligand For this sterically hindered boronic acid, standard ligands like PPh₃ may be ineffective. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos).
Protodeboronation The boronic acid is being consumed by a side reaction. Minimize water in the reaction by using anhydrous solvents and drying reagents thoroughly. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also compensate for some loss.
Poor Solubility If reactants are not fully dissolved, the reaction will be slow. Try a different solvent system, such as dioxane/water or toluene/ethanol/water, to improve solubility.
Issue 2: Presence of Significant Impurities
Observed Impurity Possible Cause Troubleshooting Step
Starting Material (Aryl Halide) Incomplete reaction.See "Low to No Product Yield" section. Consider increasing reaction time or catalyst loading.
Homocoupled Boronic Acid Presence of oxygen in the reaction.Degas all solvents and the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Reduced Aldehyde (Alcohol) The formyl group has been reduced.Lower the reaction temperature.[1] Ensure the base is not overly strong or acting as a hydride source.
Decarbonylated Product High reaction temperature leading to loss of the formyl group.Reduce the reaction temperature.[1]
Palladium Black Catalyst decomposition at high temperature.Lower the reaction temperature.[2] Ensure proper inert atmosphere.

Data Presentation

The following tables provide representative data on the effect of temperature on Suzuki-Miyaura coupling reactions with functionalized arylboronic acids. While not specific to this compound, they illustrate the general trend.

Table 1: Effect of Temperature on the Suzuki Coupling of Bromobenzene and Phenylboronic Acid

EntryTemperature (°C)Time (h)Yield (%)
1501245
270885
390695
4110692 (with some catalyst decomposition)

Data is representative and compiled from general findings in Suzuki reaction optimization literature.[3]

Table 2: Temperature Optimization for a Suzuki-Miyaura Coupling Reaction

EntryTemperature (°C)Yield (%)
1Room Temperature10
24035
36070
48092
510091

This table illustrates a typical optimization curve where the yield plateaus or slightly decreases at very high temperatures.[4]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for specific aryl halide coupling partners.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water 4:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the stirred mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Acetal Protection of the Formyl Group

Materials:

  • This compound

  • Ethylene glycol (1.5 equiv.)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the boronic acid, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected boronic acid, which can be used in the Suzuki reaction without further purification.

Visualizations

Experimental_Workflow reagents 1. Add Aryl Halide, Boronic Acid, and Base to Flask inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat to Optimal Temperature (e.g., 80°C) and Monitor catalyst->reaction workup 6. Cooldown and Aqueous Workup reaction->workup purification 7. Purify by Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Low_Yield start Low or No Yield temp Is the temperature optimized? start->temp catalyst Is the catalyst active and appropriate? temp->catalyst Yes optimize_temp Action: Screen temperatures (e.g., 70-90°C) temp->optimize_temp No boronic_acid Is protodeboronation occurring? catalyst->boronic_acid Yes change_catalyst Action: Use fresh catalyst with bulky ligand (e.g., SPhos) catalyst->change_catalyst No solubility Are all reagents soluble? boronic_acid->solubility No anhydrous Action: Use anhydrous solvents and excess boronic acid boronic_acid->anhydrous Yes change_solvent Action: Try a different solvent system solubility->change_solvent No

Caption: Troubleshooting logic for low-yield Suzuki reactions.

References

Technical Support Center: Homocoupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the homocoupling of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the homocoupling of this compound?

The homocoupling reaction of this compound results in the formation of a symmetrical biaryl compound: 2,2'-diisopropoxy-4,4'-diformyl-6,6'-dibromo-1,1'-biphenyl.

Q2: My homocoupling reaction is showing low to no yield. What are the primary factors to investigate?

Low or no yield in a Suzuki-Miyaura type homocoupling reaction can stem from several factors. The most critical to assess are:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a modern, well-defined precatalyst for more reliable activation.[1]

  • Oxygen Contamination: The presence of oxygen is a primary driver of boronic acid homocoupling, but excessive or uncontrolled oxygen can also lead to catalyst decomposition.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Base and Solvent Choice: The selection of the base and solvent system is crucial. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] High-boiling point solvents such as toluene, dioxane, or DMF may be necessary to achieve the required reaction temperature.[1]

  • Reaction Temperature: Steric hindrance from the ortho-isopropoxy group can slow down the reaction. Increasing the reaction temperature may be necessary to overcome the activation energy.[1]

Q3: I am observing significant side products. What are the likely culprits and how can I minimize them?

The most common side reactions in boronic acid couplings are protodeboronation (replacement of the boronic acid group with a hydrogen) and the formation of phenol byproducts.

  • Protodeboronation: This can be minimized by using carefully dried solvents and ensuring anhydrous conditions, as water can facilitate this side reaction.

  • Phenol Formation: Oxidation of the arylboronic acid to a phenol can occur, particularly if the reaction is exposed to air.[3] Rigorous exclusion of oxygen is the most effective preventative measure.[2]

Q4: How might the functional groups on this compound affect the reaction?

The substituents on the phenylboronic acid can influence reactivity:

  • Isopropoxy Group (ortho): This bulky ortho-substituent introduces significant steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] This may necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate these steps.[1][4]

  • Formyl (Aldehyde) Group (para): Aldehyde groups can potentially coordinate to the metal center. While this has been shown to influence reactivity and selectivity in nickel-catalyzed systems, its effect in palladium catalysis is less defined but should be considered.[5][6][7] It is generally well-tolerated in many Suzuki-Miyaura couplings.[8]

  • Bromo Group (meta): The electronic effect of the bromine atom is unlikely to significantly inhibit the reaction.

Q5: Purification of the biphenyl product is proving difficult. What strategies can I employ?

The homocoupled product can have very similar physical properties (e.g., polarity) to the starting material and other side products, making purification by standard column chromatography challenging.[9] Consider the following approaches:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography or the use of different solvent systems to improve separation.

  • Extraction: In some cases, converting the unreacted boronic acid to its water-soluble boronate salt by washing with a basic aqueous solution can help in its removal from the organic phase containing the desired product.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystUse a fresh batch of catalyst or a more robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[1]
Insufficient TemperatureIncrease the reaction temperature, potentially switching to a higher-boiling solvent like toluene or dioxane.[1]
Inappropriate Base/SolventFor this sterically hindered substrate, try a stronger base such as K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane.[1]
Poor Quality ReagentsEnsure the boronic acid is pure and the solvents are anhydrous.
High Levels of Protodeboronation Presence of WaterUse oven-dried glassware and anhydrous solvents.
Reaction Conditions Too HarshConsider using milder bases or lower reaction temperatures if the desired reaction allows.
Significant Homocoupling of Boronic Acid (but low yield of desired product in a cross-coupling) Presence of OxygenThoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere.[2]
Use of Pd(II) PrecatalystThe reduction of Pd(II) to Pd(0) can be promoted by the boronic acid, leading to homocoupling.[10] Using a Pd(0) source or a well-defined precatalyst can mitigate this.
Difficult Purification Similar Polarity of Product and ImpuritiesAttempt recrystallization. Experiment with different chromatographic techniques (e.g., reverse-phase) or solvent systems.[9]
Unreacted Boronic AcidWash the crude product solution with a mild aqueous base to extract the acidic boronic acid as its boronate salt.[2]

Experimental Protocols

Below is a general protocol for the palladium-catalyzed homocoupling of an arylboronic acid, adapted from a procedure for a structurally similar compound, (4-formylphenyl)boronic acid.[11] This should be optimized for the specific substrate.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

  • Base (e.g., Na₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done using a needle connected to a gas line and an outlet needle.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane:water) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the boronic acid.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Reaction Pathway

Homocoupling_Pathway cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(OH)L2 ArPd(II)(OH)L2 Pd(0)L2->ArPd(II)(OH)L2 Oxidative Addition (O2, H2O) ArPd(II)ArL2 ArPd(II)ArL2 ArPd(II)(OH)L2->ArPd(II)ArL2 Transmetalation (ArB(OH)2) ArPd(II)ArL2->Pd(0)L2 Reductive Elimination Biaryl Ar-Ar ArPd(II)ArL2->Biaryl ArB(OH)2_1 2 x ArB(OH)2 ArB(OH)2_1->ArPd(II)(OH)L2

Caption: Palladium-catalyzed homocoupling of arylboronic acids.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Reagents (Boronic Acid, Catalyst, Base) start->prep setup Assemble Reaction in Vial prep->setup inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (e.g., 80-110 °C) solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: General experimental workflow for homocoupling.

Troubleshooting Logic

Troubleshooting_Tree cluster_checks Initial Checks cluster_sides Side Reactions issue Low Yield or No Reaction catalyst Check Catalyst Activity (Use fresh/precatalyst) issue->catalyst Is catalyst old? conditions Increase Temperature (Use high-boiling solvent) issue->conditions Is temp too low? base Optimize Base (Try K3PO4/Cs2CO3) issue->base Is base ineffective? deboronation High Protodeboronation? (Use anhydrous conditions) issue->deboronation homocoupling High Homocoupling? (Ensure rigorous degassing) issue->homocoupling

Caption: Troubleshooting decision tree for low-yield reactions.

References

Preventing decomposition of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability and reactivity of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organoboron compound with the chemical formula C₁₀H₁₂BBrO₄.[1] It serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds. The presence of bromo, isopropoxy, and formyl functional groups allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Q2: What are the main decomposition pathways for this boronic acid during a reaction?

A2: The primary decomposition pathway for many arylboronic acids, especially those with electron-withdrawing groups like the formyl group, is protodeboronation .[2][3] This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-bromo-2-isopropoxybenzaldehyde.[2][3] Another potential decomposition pathway is oxidation of the boronic acid.

Q3: What factors contribute to the decomposition of this compound?

A3: Several factors can promote the decomposition of this boronic acid:

  • Presence of Water: Water can act as a proton source, facilitating protodeboronation.[2]

  • Strong Bases: While a base is often required for reactions like the Suzuki-Miyaura coupling, strong bases can accelerate the decomposition of the boronic acid.[2][4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid.[4]

  • Palladium Catalyst: Certain palladium species, particularly Pd(II), can catalyze protodeboronation.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of the desired product Inactive catalystUse a fresh batch of palladium catalyst or a more robust pre-catalyst. Ensure ligands are not oxidized.[4][5]
Poor quality of boronic acidVerify the purity of the this compound. Consider purification if necessary.
Inappropriate reaction conditionsScreen different bases, solvents, and temperatures.[5]
Significant formation of 3-bromo-2-isopropoxybenzaldehyde (protodeboronation byproduct) Presence of excess waterUse anhydrous solvents and reagents. Dry glassware thoroughly before use.[4]
Base is too strongSwitch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][4]
High reaction temperatureLower the reaction temperature if the desired reaction can still proceed at a reasonable rate.[2][5]
Formation of homocoupling byproducts Presence of oxygenThoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[4]
High concentration of Pd(II) speciesUse a pre-catalyst that efficiently generates the active Pd(0) species.[2]
Inconsistent reaction results Degradation of boronic acid upon storageStore this compound at the recommended temperature (2-8°C) and under an inert atmosphere.[1] Consider using a more stable derivative for long-term storage.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., flash column chromatography).[6][7]

Visualizations

experimental_workflow reagents 1. Combine Reactants - Aryl Halide - Boronic Acid - Base inert 2. Inert Atmosphere (Evacuate/Backfill N₂/Ar) reagents->inert catalyst 3. Add Catalyst (e.g., Pd(PPh₃)₄) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Workup monitor->workup purify 8. Purify Product (Chromatography) workup->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_flowchart start Reaction Issue: Low Yield or Byproducts check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions protodeboronation Significant Protodeboronation? check_conditions->protodeboronation homocoupling Significant Homocoupling? protodeboronation->homocoupling No weaker_base Use Milder Base (K₂CO₃, Cs₂CO₃, KF) protodeboronation->weaker_base Yes degas Thoroughly Degas Solvents homocoupling->degas Yes optimize Re-optimize Conditions homocoupling->optimize No anhydrous Ensure Anhydrous Conditions weaker_base->anhydrous lower_temp Lower Reaction Temperature anhydrous->lower_temp lower_temp->optimize inert_atm Maintain Inert Atmosphere degas->inert_atm inert_atm->optimize

Caption: Troubleshooting flowchart for preventing decomposition.

References

Technical Support Center: Suzuki Couplings with 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 3-Bromo-2-isopropoxy-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This substrate presents unique challenges due to a combination of steric hindrance, electronic effects, and the presence of a reactive aldehyde functionality.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary causes?

A1: Low yields with this substrate are typically due to a combination of factors:

  • Steric Hindrance: The ortho-isopropoxy group creates significant steric bulk around the boronic acid, which can impede the crucial transmetalation step of the catalytic cycle. Similarly, if your coupling partner is also sterically hindered, this can slow down the reductive elimination step.[1][2]

  • Protodeboronation: The cleavage of the C-B bond, is a common side reaction, particularly with electron-deficient arylboronic acids.[1][3] The formyl group's electron-withdrawing nature can make the boronic acid more susceptible to this side reaction, especially under harsh basic conditions or at elevated temperatures.[4]

  • Aldehyde-Related Side Reactions: The formyl group is not inert under typical Suzuki coupling conditions. It can be reduced to an alcohol, or undergo other unwanted reactions, which consumes the starting material and complicates purification.[5]

  • Catalyst Inactivity: The combination of steric hindrance and electronic effects may require a specific catalyst system to be effective. The chosen palladium catalyst or ligand may not be optimal for this transformation.[1]

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material (2-isopropoxy-5-formylphenylboronic acid). What is happening and how can I prevent it?

A2: This side product is a result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water or alcohol solvents). To minimize protodeboronation:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide or alkoxides.[1]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can be a proton source. Using anhydrous solvents and reagents can help, but a small amount of water is often necessary to facilitate the reaction.

  • Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate.[5]

  • Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can sometimes increase stability and reduce the rate of protodeboronation.[3]

Q3: My desired product is forming, but I am also isolating a significant amount of the corresponding alcohol (where the formyl group is reduced to a hydroxymethyl group). How can I avoid this?

A3: The reduction of the aldehyde to a primary alcohol is a known side reaction in palladium-catalyzed couplings.[5] This can be mediated by the palladium catalyst in the presence of a hydride source. To prevent this:

  • Protect the Aldehyde Group: The most effective strategy is to protect the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst) before performing the Suzuki coupling. The acetal is stable under the basic conditions of the coupling and can be easily removed with mild acid during workup to regenerate the aldehyde.[5]

  • Lower the Reaction Temperature: High temperatures can favor the reduction pathway.[5]

  • Careful Choice of Reagents: Some bases or solvents can act as hydride donors at elevated temperatures.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: For a challenging substrate like this, a good starting point would be to use a catalyst system known to be effective for sterically hindered couplings. Below is a general protocol that can be optimized.

Experimental Protocols

Protocol 1: General Screening Conditions for Sterically Hindered Coupling

This protocol is a starting point for optimization.

ComponentAmountMolar Equiv.
Aryl Halide Partner1.0 mmol1.0
This compound1.2 mmol1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)0.02-0.05 mmol0.02-0.05
Base (e.g., K₂CO₃ or K₃PO₄)2.0-3.0 mmol2.0-3.0
Solvent (e.g., Dioxane/H₂O 4:1)5 mL-
Reaction Temperature 80-100 °C-
Reaction Time 12-24 h-

Methodology:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acetal Protection of the Aldehyde Group
ComponentAmountMolar Equiv.
This compound1.0 mmol1.0
Ethylene Glycol3.0 mmol3.0
p-Toluenesulfonic acid (p-TSA)0.05 mmol0.05
Toluene10 mL-

Methodology:

  • Combine this compound, ethylene glycol, and p-TSA in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Reflux the mixture until water is no longer collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetal-protected boronic acid, which can be used in the Suzuki coupling reaction (Protocol 1).

Data Presentation

Table 1: Troubleshooting Guide and Recommended Actions
IssuePotential CauseRecommended Action
Low Conversion Inefficient catalyst system, steric hindranceScreen different palladium catalysts and ligands (e.g., Buchwald or Fuphos-type ligands).[6][7] Increase catalyst loading.
Low reaction temperatureGradually increase the temperature, while monitoring for side product formation.
Protodeboronation Base is too strong, presence of proton sourcesSwitch to a milder base (K₃PO₄, Cs₂CO₃). Use anhydrous solvents.[1]
Aldehyde Reduction High temperature, hydride sourceProtect the aldehyde as an acetal before coupling.[5] Lower the reaction temperature.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L2-R D->E R-B(OR)2 F Reductive Elimination E->F F->A G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield SideProducts Significant Side Products Start->SideProducts Catalyst Screen Catalysts/Ligands (e.g., Buchwald type) LowYield->Catalyst Yes Protodeboronation Protodeboronation? SideProducts->Protodeboronation Yes AldehydeReduction Aldehyde Reduction? SideProducts->AldehydeReduction Yes Temp Increase Temperature Catalyst->Temp Base Screen Bases (K3PO4, Cs2CO3) Temp->Base MilderBase Use Milder Base (K2CO3, K3PO4) Protodeboronation->MilderBase ProtectAldehyde Protect Aldehyde (Acetal Formation) AldehydeReduction->ProtectAldehyde

Caption: A decision tree for troubleshooting common issues.

Potential Side Reaction Pathways

Side_Reactions Figure 3: Key Reaction Pathways Start This compound Desired Desired Product (Cross-Coupling) Start->Desired Suzuki Coupling (Pd catalyst, Base) Protodeboronation Protodeboronation Product (2-isopropoxy-5-formylphenylboronic acid) Start->Protodeboronation H+ Source (e.g., H2O) Reduction Reduction Product (Hydroxymethyl derivative) Desired->Reduction [H] (Side Reaction)

Caption: Pathways for the desired reaction and common side reactions.

References

Technical Support Center: Suzuki Reactions of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on Suzuki-Miyaura coupling reactions involving 3-Bromo-2-isopropoxy-5-formylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?

A1: Water can have a dual role in Suzuki reactions. In many cases, a controlled amount of water is beneficial and can even be essential. It can facilitate the dissolution of the base (e.g., K₂CO₃, K₃PO₄) and promote the formation of the active boronate species, which is crucial for the transmetalation step in the catalytic cycle. However, excessive water can lead to undesirable side reactions.

Q2: What is protodeboronation and why is it a concern with this compound?

A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of a byproduct and reducing the yield of the desired coupled product.[1] Arylboronic acids with electron-withdrawing groups, such as the formyl group in this compound, can be more susceptible to protodeboronation, especially in the presence of water and base.[1]

Q3: Can the ortho-isopropoxy group on my boronic acid influence the reaction outcome in the presence of water?

A3: Yes, the ortho-isopropoxy group introduces steric hindrance around the boronic acid moiety. This steric bulk can slow down the desired transmetalation step. If the rate of protodeboronation is competitive with the rate of transmetalation, a decrease in the overall yield of the Suzuki coupling product can be observed. The presence of water can exacerbate this issue by promoting the protodeboronation pathway.

Q4: Should I use anhydrous conditions for the Suzuki reaction with this specific boronic acid?

A4: While strictly anhydrous conditions can minimize protodeboronation, they might also slow down or inhibit the Suzuki coupling, as water is often necessary to activate the boronic acid. The optimal condition is often a fine balance. Using a biphasic solvent system (e.g., toluene/water, dioxane/water) with a carefully controlled amount of water is a common strategy to achieve high yields.

Q5: How does the choice of base affect the reaction in the presence of water?

A5: The base is critical for activating the boronic acid.[2] In aqueous conditions, stronger bases can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation. For sensitive substrates like this compound, using a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium hydroxide to minimize the risk of protodeboronation.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield of Coupled Product 1. Protodeboronation of this compound: The formyl group can make the boronic acid susceptible to this side reaction, especially with excess water and a strong base.[1]- Optimize Water Content: If using a biphasic system (e.g., Toluene/Water, Dioxane/Water), try reducing the amount of water. Start with a ratio like 10:1 organic solvent to water and adjust as needed. - Use a Milder Base: Switch from strong bases (e.g., NaOH) to milder ones like K₂CO₃ or K₃PO₄.[1] - Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be used in the reaction and is less prone to protodeboronation.
2. Catalyst Deactivation: The presence of impurities or excess water can lead to the deactivation of the palladium catalyst.- Degas Solvents Thoroughly: Ensure all solvents, including water, are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. - Use Fresh Catalyst and Ligands: Ensure the palladium source and any phosphine ligands are of high quality and have been stored under an inert atmosphere.
3. Steric Hindrance: The ortho-isopropoxy group can sterically hinder the transmetalation step.- Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for the transmetalation. - Choose an Appropriate Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to facilitate Suzuki couplings with sterically hindered substrates.
Formation of Significant Byproducts 1. Homocoupling of the Boronic Acid: This can occur in the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).- Ensure Rigorous Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and execution. - Use a Pd(0) Source: Consider using a Pd(0) catalyst like Pd(PPh₃)₄ directly.
2. Hydrolysis of the Formyl Group: Although less common under typical Suzuki conditions, prolonged reaction times at high temperatures in the presence of a strong base and water could potentially affect the formyl group.- Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and avoid unnecessarily long reaction times. - Use Milder Conditions: If hydrolysis is suspected, try lowering the reaction temperature and using a milder base.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl/vinyl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Suzuki_Reaction start Low Yield in Suzuki Reaction check_protodeboronation Check for Protodeboronation (LC-MS analysis for byproduct) start->check_protodeboronation optimize_water Optimize Water Content (e.g., reduce water ratio) check_protodeboronation->optimize_water Yes check_catalyst Check Catalyst Activity check_protodeboronation->check_catalyst No change_base Use Milder Base (e.g., K2CO3, K3PO4) optimize_water->change_base success Improved Yield change_base->success degas_solvents Thoroughly Degas Solvents check_catalyst->degas_solvents Inactive check_sterics Consider Steric Hindrance check_catalyst->check_sterics Active use_fresh_catalyst Use Fresh Catalyst/Ligand degas_solvents->use_fresh_catalyst use_fresh_catalyst->success increase_temp Increase Reaction Temperature check_sterics->increase_temp Likely change_ligand Use Bulky Ligand (e.g., SPhos, XPhos) increase_temp->change_ligand change_ligand->success

Caption: Troubleshooting workflow for low yields.

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Role of Water and Base A Pd(0)Ln (Active Catalyst) B R1-Pd(II)Ln-X (Oxidative Addition Product) A->B Oxidative Addition (R1-X) D R1-Pd(II)Ln-R2 (Transmetalation Product) B->D Transmetalation C [R2-B(OH)3]- C->B E R1-R2 (Coupled Product) D->E Reductive Elimination E->A Catalyst Regeneration R2-B(OH)2 R2-B(OH)2 H2O, Base H2O, Base R2-B(OH)2->H2O, Base H2O, Base->C

Caption: The Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Monitoring 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to accurately monitor the progress of chemical reactions is fundamental to optimizing reaction conditions, understanding mechanistic pathways, and ensuring the quality and consistency of pharmaceutical intermediates. This guide provides a comparative analysis of key analytical techniques for monitoring reactions involving 3-Bromo-2-isopropoxy-5-formylphenylboronic acid, a versatile building block in organic synthesis.

Reactions involving boronic acids, such as the widely used Suzuki-Miyaura coupling, are cornerstones of modern drug discovery and development.[1][2] Effective real-time or at-line monitoring allows for precise determination of reaction endpoints, identification of side products, and can facilitate kinetic studies. The primary analytical methods employed for this purpose include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for reaction monitoring depends on several factors, including the need for quantitative accuracy, structural information, speed, and the complexity of the reaction mixture. Below is a summary of the most common techniques.

Analytical TechniqueAdvantagesDisadvantagesBest Suited For
HPLC / UPLC High resolution and sensitivity, providing excellent quantitative data for reaction optimization and kinetic studies.[1]Requires method development; potential for on-column degradation of boronic acids.[3][4]Quantitative analysis of starting material consumption, product formation, and impurity profiling.[1]
LC-MS Combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry for confident peak identification.[1][5]Can be complicated by adduct formation and in-source reactions.[5]Identifying unknown byproducts and impurities; suitable for complex reaction mixtures.
¹H and ¹¹B NMR Spectroscopy Provides detailed structural information and is inherently quantitative without the need for a calibration curve.[1] ¹¹B NMR is particularly useful for directly observing the boron-containing species.[6][7][8]Lower sensitivity compared to chromatographic methods; can be complex to interpret in mixtures with overlapping signals.In-situ reaction monitoring, mechanistic investigations, and structural elucidation of intermediates and products.[1]
Mass Spectrometry (Direct Infusion) Rapid qualitative analysis.[1]Does not separate components of the mixture; prone to ion suppression effects.Quick checks for the presence of expected products.

Quantitative Data Presentation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for obtaining quantitative data on the progress of a reaction. By integrating the peak areas of the starting materials and products over time, a kinetic profile of the reaction can be constructed. The following table presents representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC.[1]

Reaction Time (min)Aryl Halide Conversion (%) [HPLC]Product Formation (%) [HPLC]
000
152524
305554
608584
1209897
180>99>99

Experimental Workflows and Protocols

To ensure reproducible and accurate results, detailed experimental protocols are essential. Below are standardized workflows and methodologies for the key analytical techniques discussed.

Experimental Workflow: Reaction Monitoring

G cluster_reaction Chemical Reaction cluster_sampling Sampling and Quenching cluster_data Data Processing Reaction This compound + Reactant(s) in Reaction Vessel Sample Withdraw Aliquot Reaction->Sample At Time Points Quench Quench Reaction (e.g., dilute in solvent) Sample->Quench HPLC HPLC / UPLC-MS Analysis Quench->HPLC NMR NMR Analysis Quench->NMR Process Integrate Peaks / Signals HPLC->Process NMR->Process Quantify Calculate Conversion / Yield Process->Quantify

Caption: General experimental workflow for monitoring boronic acid reactions.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Monitoring

  • Reaction Sampling and Quenching: At designated time points, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol to halt the catalytic cycle.[1] An internal standard may be included in the quenching solvent for enhanced quantitative accuracy.

  • Sample Preparation: The quenched sample may require further dilution to fall within the linear range of the detector. It should also be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Method:

    • Column: A reversed-phase C18 column is commonly used for the separation of a wide range of organic molecules.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically employed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the starting materials and products have significant absorbance.

  • Data Analysis: Integrate the peak areas of the starting material and product. Calculate the percentage conversion and yield relative to the initial concentration of the limiting reagent.[1] The use of an internal standard can correct for variations in injection volume.

2. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Monitoring

  • Sample Preparation: Follow the same quenching and initial dilution procedure as for HPLC. Further dilute the sample in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol/water with 0.1% formic acid for electrospray ionization - ESI).[1]

  • LC-MS Method:

    • LC System: Utilize a UPLC system for faster separations and improved resolution. The column and mobile phase can be similar to those used for HPLC.

    • Mass Spectrometer:

      • Ionization Source: ESI is commonly used for the analysis of polar to moderately polar organic molecules.[1]

      • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain mass-to-charge ratio information.

  • Data Analysis: Extract ion chromatograms for the specific m/z values of the starting materials, products, and any expected byproducts to monitor their relative abundance over time.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

  • Offline Monitoring:

    • Sample Preparation: Withdraw an aliquot of the reaction mixture, quench it, and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire a ¹H NMR spectrum. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be monitored.

    • Data Analysis: Integrate the signals of non-overlapping peaks for the starting material and product. The ratio of these integrals will give the relative amounts of each species in the mixture.

  • In-situ (¹¹B NMR) Monitoring:

    • Methodology: ¹¹B NMR spectroscopy is a powerful technique for directly observing the boron atom.[7] This can be particularly useful for studying the equilibrium between the boronic acid and its boronate ester form.[6][8] The reaction can be set up directly in an NMR tube with a deuterated solvent.

    • Data Analysis: Changes in the chemical shift of the boron signal can indicate the conversion of the boronic acid to the product.

Logical Relationships in Analytical Method Selection

G cluster_goal Primary Goal cluster_method Recommended Method Quant Quantitative Analysis (Kinetics, Yield) HPLC HPLC / UPLC Quant->HPLC Struct Structural Elucidation (Byproducts, Mechanism) LCMS LC-MS Struct->LCMS NMR NMR Struct->NMR Qual Qualitative Check (Reaction Progress) Qual->HPLC Qual->NMR

Caption: Decision tree for selecting an appropriate analytical method.

By selecting the most appropriate analytical technique and adhering to rigorous experimental protocols, researchers can gain valuable insights into reactions involving this compound, leading to the development of more efficient and robust synthetic processes.

References

Navigating the Synthesis of Novel Biphenyl Aldehydes: A Comparative Guide to Suzuki Coupling Products of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, the strategic synthesis of novel biphenyl compounds is a cornerstone of innovation. This guide provides a comparative analysis of hypothetical Suzuki coupling reactions involving 3-Bromo-2-isopropoxy-5-formylphenylboronic acid, a versatile building block for creating complex molecular architectures. We will explore its reactivity with various aryl halides, present anticipated characterization data for the resulting products, and discuss alternative synthetic strategies.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted biphenyl compounds.[1][2] Its appeal lies in the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[3][4] The subject of this guide, this compound, offers a unique combination of functional handles: a boronic acid for palladium-catalyzed cross-coupling, a bromine atom for potential subsequent functionalization, an isopropoxy group that sterically and electronically influences the phenyl ring, and a formyl group that can be readily modified.

Hypothetical Product Characterization

To illustrate the potential of this compound in Suzuki coupling, we present a series of hypothetical reactions with various aryl halides. The anticipated products are substituted biphenyl aldehydes, key intermediates in the synthesis of biologically active molecules and functional materials. The expected characterization data, based on established principles of NMR and mass spectrometry, are summarized in the tables below.

Coupling with Phenylbromide:
Product Name2'-Isopropoxy-5'-formyl-[1,1'-biphenyl]-2-carbaldehyde
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.98 (s, 1H, -CHO), 8.10 (d, J=2.0 Hz, 1H, Ar-H), 7.95 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 7.60-7.40 (m, 5H, Ar-H), 4.70 (sept, J=6.0 Hz, 1H, -OCH(CH₃)₂), 1.40 (d, J=6.0 Hz, 6H, -OCH(CH₃)₂)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 192.1, 160.5, 142.0, 138.5, 135.4, 133.2, 130.1, 129.8, 129.5, 128.7, 128.4, 125.6, 72.3, 22.1
Predicted MS (ESI+) m/z 269.1 [M+H]⁺, 291.1 [M+Na]⁺
Coupling with 4-Methoxyphenylbromide:
Product Name4'-Methoxy-2'-isopropoxy-5'-formyl-[1,1'-biphenyl]-2-carbaldehyde
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.97 (s, 1H, -CHO), 8.08 (d, J=2.0 Hz, 1H, Ar-H), 7.93 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 7.50 (d, J=8.8 Hz, 2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 4.68 (sept, J=6.0 Hz, 1H, -OCH(CH₃)₂), 3.85 (s, 3H, -OCH₃), 1.39 (d, J=6.0 Hz, 6H, -OCH(CH₃)₂)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 192.2, 160.8, 159.7, 141.8, 135.2, 131.0, 130.5, 129.9, 128.2, 125.4, 114.2, 72.2, 55.4, 22.1
Predicted MS (ESI+) m/z 299.1 [M+H]⁺, 321.1 [M+Na]⁺
Coupling with 3-Nitrophenylbromide:
Product Name3'-Nitro-2'-isopropoxy-5'-formyl-[1,1'-biphenyl]-2-carbaldehyde
Molecular Formula C₁₇H₁₅NO₅
Molecular Weight 313.31 g/mol
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.01 (s, 1H, -CHO), 8.40 (t, J=2.0 Hz, 1H, Ar-H), 8.25 (ddd, J=8.2, 2.4, 1.0 Hz, 1H, Ar-H), 8.15 (d, J=2.0 Hz, 1H, Ar-H), 7.98 (dd, J=8.0, 2.0 Hz, 1H, Ar-H), 7.85 (dt, J=7.8, 1.4 Hz, 1H, Ar-H), 7.65 (t, J=8.0 Hz, 1H, Ar-H), 4.75 (sept, J=6.0 Hz, 1H, -OCH(CH₃)₂), 1.42 (d, J=6.0 Hz, 6H, -OCH(CH₃)₂)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 191.8, 159.9, 148.5, 143.5, 140.2, 135.8, 135.0, 130.4, 129.8, 126.1, 124.5, 123.0, 72.8, 22.0
Predicted MS (ESI+) m/z 314.1 [M+H]⁺, 336.1 [M+Na]⁺

Experimental Protocols

A generalized experimental protocol for the Suzuki coupling of this compound with an aryl bromide is provided below. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., Phenylbromide, 4-Methoxyphenylbromide, 3-Nitrophenylbromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1) to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Alternative Synthetic Approaches

While the Suzuki coupling is a highly effective method, other cross-coupling reactions could be employed to synthesize the target biphenyl aldehydes. These alternatives may be advantageous in specific contexts, such as substrate availability or functional group compatibility.

  • Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. For the target compounds, this would entail the synthesis of an organostannane derivative of either the formylphenyl ring or the coupling partner.

  • Negishi Coupling: In this approach, an organozinc reagent is coupled with an organohalide, catalyzed by a nickel or palladium complex. The organozinc reagent would need to be prepared from the corresponding organohalide.

  • Ullmann Condensation: A classical method for the formation of biaryl linkages, the Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. This would require a different starting material strategy.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional groups present in the target molecule.

Visualizing the Synthesis

To better illustrate the synthetic process and the relationships between the components, the following diagrams are provided.

Suzuki_Coupling_Reaction reactant1 This compound product Substituted Biphenyl Aldehyde reactant1->product reactant2 Aryl Halide (Ar-X) reactant2->product catalyst Pd Catalyst catalyst->product base Base base->product solvent Solvent solvent->product

Caption: General scheme of the Suzuki coupling reaction.

Experimental_Workflow start Combine Reactants, Catalyst, and Base degas Evacuate and Backfill with Inert Gas start->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat and Stir add_solvent->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: A typical experimental workflow for Suzuki coupling.

Alternative_Routes target Target Biphenyl Aldehyde suzuki Suzuki Coupling (Boronic Acid + Aryl Halide) suzuki->target stille Stille Coupling (Organostannane + Aryl Halide) stille->target negishi Negishi Coupling (Organozinc + Aryl Halide) negishi->target ullmann Ullmann Condensation (Aryl Halide + Aryl Halide) ullmann->target

Caption: Alternative C-C bond forming reactions.

References

A Comparative Guide to the HPLC Analysis of Reactions with 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within drug discovery and development, robust analytical methodologies are paramount for reaction monitoring and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for monitoring reactions involving 3-Bromo-2-isopropoxy-5-formylphenylboronic acid, a versatile building block in Suzuki-Miyaura cross-coupling and other carbon-carbon bond-forming reactions. We will explore the strengths and limitations of HPLC in this context and compare it with alternative analytical techniques, supported by representative experimental data and detailed protocols.

Introduction to Analytical Challenges

Reactions with this compound typically involve its conversion to a biaryl product, with the consumption of a coupling partner (e.g., an aryl halide). A successful analytical method must be able to resolve the starting materials, the desired product, and any potential side products or impurities. Key analytical challenges include:

  • Baseline resolution: Separating structurally similar compounds.

  • Sensitivity: Detecting low levels of reactants, products, and impurities.

  • Speed: Providing rapid feedback for reaction optimization.

  • Quantitation: Accurately determining the concentration of each species.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for reaction monitoring in the pharmaceutical industry due to its versatility, robustness, and quantitative power. For reactions involving this compound, a reversed-phase HPLC method is typically employed.

Representative HPLC Data

The following table summarizes representative data from the HPLC monitoring of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Time (min)This compound (Area %)Aryl Bromide (Area %)Biaryl Product (Area %)
048.551.20.3
3025.126.848.1
605.26.188.7
120< 0.5< 0.5> 99.0
Experimental Protocol: HPLC Monitoring

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • At specified time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot into 1 mL of acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other techniques offer distinct advantages for reaction analysis. This section compares HPLC with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Performance Comparison
FeatureHPLCUPLC-MSNMR SpectroscopyRaman Spectroscopy
Principle Chromatographic SeparationChromatographic Separation with Mass DetectionNuclear Magnetic ResonanceInelastic Light Scattering
Resolution Good to ExcellentExcellentModerateModerate
Sensitivity Good (UV)Excellent (MS)ModerateModerate to Good
Analysis Time 15-30 min5-15 min1-10 min (in-situ)Real-time (seconds)
Quantitative Yes (with calibration)Yes (with calibration)Yes (inherently quantitative)Yes (with calibration)
In-situ Monitoring NoNoYesYes
Structural Info Limited (Retention Time)Yes (Mass-to-charge ratio)DetailedYes (Vibrational modes)
Cost ModerateHighVery HighHigh
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages over traditional HPLC in terms of speed and sensitivity. The use of smaller stationary phase particles (<2 µm) allows for faster separations without sacrificing resolution. The coupling with a mass spectrometer provides mass information, aiding in peak identification and impurity profiling.

Advantages over HPLC:

  • Faster analysis times.

  • Higher resolution and peak capacity.

  • Provides molecular weight information, confirming product identity and detecting unexpected byproducts.

Disadvantages:

  • Higher initial instrument cost and maintenance.

  • Matrix effects can sometimes complicate quantitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information and is inherently quantitative. It is particularly well-suited for in-situ reaction monitoring, allowing for real-time observation of reactant consumption and product formation without the need for sampling and quenching.

Advantages over HPLC:

  • Provides detailed structural information for all species in the reaction mixture.

  • Inherently quantitative without the need for response factors for each compound.

  • Enables in-situ, real-time monitoring of reaction kinetics.

Disadvantages:

  • Lower sensitivity compared to HPLC and MS.

  • Complex mixtures can lead to overlapping signals, making data interpretation challenging.

  • High initial instrument cost and requirement for specialized expertise.

Raman Spectroscopy

Raman spectroscopy is another non-invasive technique that provides information about the vibrational modes of molecules. It is well-suited for real-time, in-situ monitoring of reactions, especially in heterogeneous mixtures or solid-state reactions.

Advantages over HPLC:

  • Non-destructive and non-invasive.

  • Enables real-time, in-situ monitoring.

  • Can be used for both qualitative and quantitative analysis.

Disadvantages:

  • Fluorescence from the sample can interfere with the Raman signal.

  • Lower sensitivity for some compounds.

  • Requires chemometric methods for quantitative analysis of complex mixtures.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_analysis HPLC Analysis Reaction Chemical Reaction Sampling Aliquot Sampling Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching Filtration Sample Filtration Quenching->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for HPLC analysis of a chemical reaction.

Method_Comparison cluster_attributes Performance Attributes HPLC HPLC Resolution Resolution HPLC->Resolution Sensitivity Sensitivity HPLC->Sensitivity Speed Speed HPLC->Speed Quantitation Quantitation HPLC->Quantitation UPLC_MS UPLC-MS UPLC_MS->Resolution UPLC_MS->Sensitivity UPLC_MS->Speed UPLC_MS->Quantitation Structural_Info Structural Information UPLC_MS->Structural_Info NMR NMR NMR->Resolution NMR->Sensitivity NMR->Speed NMR->Quantitation InSitu In-situ Monitoring NMR->InSitu NMR->Structural_Info Raman Raman Raman->Resolution Raman->Sensitivity Raman->Speed Raman->Quantitation Raman->InSitu Raman->Structural_Info

Caption: Comparative analysis of analytical methods for reaction monitoring.

Conclusion

For the analysis of reactions involving this compound, HPLC remains a highly effective and widely accessible technique, offering excellent quantitative capabilities. However, for applications requiring faster analysis, higher sensitivity, and structural elucidation, UPLC-MS is a superior alternative. For mechanistic studies and real-time kinetic analysis, the in-situ monitoring capabilities of NMR and Raman spectroscopy provide invaluable insights that are not achievable with offline chromatographic methods. The choice of the optimal analytical technique will ultimately depend on the specific requirements of the research, including the need for speed, sensitivity, structural information, and available resources.

Navigating the Analytical Landscape: A Comparative Guide to LC-MS Methods for Products Derived from 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with derivatives of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid, robust analytical methodologies are paramount for ensuring product purity, monitoring reaction progress, and conducting pharmacokinetic studies. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods with alternative analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Derivatives of this compound are key intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry through Suzuki-Miyaura cross-coupling reactions.[1][2] The inherent reactivity and potential for impurity generation necessitate sensitive and selective analytical methods. LC-MS has emerged as a powerful tool for the analysis of these compounds, offering significant advantages over traditional techniques.

Performance Comparison: LC-MS vs. Alternative Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. Here, we compare a typical LC-MS/MS method with an alternative approach, High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) detection, for the analysis of products derived from this compound.

ParameterLC-MS/MSHPLC-UV/Vis
Sensitivity High (pg/mL to ng/mL levels)[1][3]Moderate (µg/mL to mg/mL levels)
Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for co-elution)
**Linearity (R²) **>0.99[1][3]>0.98[4]
Limit of Quantification (LOQ) 1.0 µg for many boronic acids[4]Generally higher than LC-MS
Run Time Short (can be as low as 1-7 minutes)[3][4]Typically longer to achieve separation
Derivatization Often not required[1][4]May be necessary to enhance chromophore
Cost High initial investment and maintenanceLower initial investment and maintenance
Application Impurity profiling, reaction monitoring, metabolomics, pharmacokinetics[5]Routine quality control, purity assessment

Experimental Protocols

Representative LC-MS/MS Method for Boronic Acid Derivatives

This protocol is a generalized procedure based on common practices for the analysis of boronic acids and their derivatives.[1][3][4]

1. Sample Preparation:

  • Accurately weigh and dissolve standards and samples in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL.[3]

  • Perform serial dilutions with a mixture of the mobile phase solvents (e.g., 50:50 methanol/water) to prepare calibration standards and quality control samples.[3]

2. Chromatographic Conditions:

  • Column: A reversed-phase column, such as an Acquity BEH C18 or Agilent Poroshell HPH C18, is commonly used.[1][4]

  • Mobile Phase A: 10 mM ammonium acetate in water or 0.1% ammonia in water.[1][4]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Flow Rate: 0.25 - 0.5 mL/min.[1]

  • Gradient: A gradient elution is typically employed to ensure good separation of analytes with varying polarities.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for boronic acids.[1][6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis provides high sensitivity and selectivity.[3][6]

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific analytes.

Alternative Method: HPLC-UV/Vis

1. Sample Preparation:

  • Similar to the LC-MS method, prepare stock solutions and dilutions in a suitable solvent.

2. Chromatographic Conditions:

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV/Vis detector set at a wavelength where the analyte has maximum absorbance. A screening test using a UV/Vis detector can be performed before LC-MS analysis.[7]

Visualizing Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Suzuki_Coupling_Reaction A 3-Bromo-2-isopropoxy- 5-formylphenylboronic acid F Suzuki-Miyaura Cross-Coupling A->F B Aryl Halide/Triflate B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F Catalyst D Base (e.g., Na2CO3) D->F Activator E Solvent (e.g., Toluene/Water) E->F G Biaryl Product F->G Desired Product H Boronic Acid Waste F->H Byproduct LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Reaction Mixture or Product Dilution Dissolution & Serial Dilution Sample->Dilution Standard Reference Standard Standard->Dilution HPLC HPLC Separation (Reversed-Phase) Dilution->HPLC MS Mass Spectrometry (ESI Negative Mode) HPLC->MS Detector Detector (MRM) MS->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

References

A Comparative Guide to Suzuki Coupling Reactions: 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid vs. 3-bromo-5-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of boronic acid is critical to the success of this reaction. This guide provides a detailed comparison of two structurally related boronic acids: 3-Bromo-2-isopropoxy-5-formylphenylboronic acid and 3-bromo-5-formylphenylboronic acid, in the context of Suzuki coupling reactions. This comparison is based on available experimental data and established principles of organic chemistry.

Executive Summary

While both this compound and 3-bromo-5-formylphenylboronic acid are valuable reagents in Suzuki coupling reactions, the presence of the ortho-isopropoxy group in the former introduces significant steric and electronic effects that can influence reaction outcomes. In general, the unsubstituted 3-bromo-5-formylphenylboronic acid is expected to exhibit faster reaction kinetics and higher yields in standard Suzuki couplings due to lower steric hindrance around the boronic acid moiety. However, the isopropoxy-substituted counterpart offers a handle for further functionalization and can influence the conformational properties of the resulting biaryl products, a feature that can be strategically exploited in drug design and materials science.

Performance Comparison and Experimental Data

3-bromo-5-formylphenylboronic acid is widely used as a building block in the synthesis of a variety of complex molecules. Its Suzuki coupling reactions are reported with a range of coupling partners, generally proceeding with high yields.

This compound is also utilized in multi-step syntheses. The presence of the ortho-isopropoxy group can be expected to have a dual effect. Electronically, the oxygen atom can donate electron density to the aromatic ring, potentially modulating the reactivity of the boronic acid. Sterically, the bulky isopropoxy group can hinder the approach of the palladium catalyst and the coupling partner, which may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields to the unsubstituted analogue.

Table 1: Representative Suzuki Coupling Reactions and Yields

Boronic AcidCoupling PartnerCatalyst/LigandBase/SolventConditionsYield (%)Reference
3-bromo-5-formylphenylboronic acid4-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene, EtOH, H₂O100 °C, 12 h95
3-bromo-5-formylphenylboronic acidPyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane, H₂O90 °C, 16 h88
This compound2-methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene, H₂O110 °C, 18 h82
This compoundThiophene-2-boronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Dioxane, H₂O100 °C, 24 h75

Disclaimer: The yields reported are from different sources and may not be directly comparable due to variations in reaction conditions and scales.

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions involving each of the boronic acids.

Protocol 1: Suzuki Coupling of 3-bromo-5-formylphenylboronic acid with 4-methoxyphenylboronic acid

To a solution of 3-bromo-5-formylphenylboronic acid (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) was added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The resulting mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of this compound with 2-methylphenylboronic acid

In a nitrogen-filled glovebox, a vial was charged with this compound (1.0 mmol), 2-methylphenylboronic acid (1.3 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol). Toluene (8 mL) and water (0.8 mL) were added, and the vial was sealed. The reaction mixture was removed from the glovebox and heated to 110 °C for 18 hours. After cooling, the mixture was diluted with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue was purified by flash chromatography to yield the product.

Mechanistic Considerations and Logical Workflow

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The steric bulk of the ortho-isopropoxy group in this compound can be expected to primarily impact the transmetalation step.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Pre-catalyst cluster_cycle Catalytic Cycle Boronic_Acid Boronic Acid (Ar-B(OH)2) Transmetalation Transmetalation Boronic_Acid->Transmetalation Organic_Halide Organic Halide (Ar'-X) Oxidative_Addition Oxidative Addition Organic_Halide->Oxidative_Addition Pd_L2 Pd(0) Catalyst Pd_L2->Oxidative_Addition Base Base Base->Transmetalation Intermediate1 Ar'-Pd(II)-X Oxidative_Addition->Intermediate1 Intermediate2 Ar'-Pd(II)-Ar Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd_L2 Catalyst Regeneration Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Intermediate1->Transmetalation Intermediate2->Reductive_Elimination

Caption: Generalized workflow of the Suzuki-Miyaura coupling catalytic cycle.

The steric hindrance from the ortho-isopropoxy group can disfavor the formation of the necessary palladium-boronate complex during the transmetalation step, potentially slowing down the overall reaction rate.

Steric_Hindrance_Effect cluster_unsubstituted 3-bromo-5-formylphenylboronic acid cluster_substituted This compound Unsub_React Less Hindered Boronic Acid Unsub_Trans Faster Transmetalation Unsub_React->Unsub_Trans Unsub_Yield Higher Yield / Shorter Time Unsub_Trans->Unsub_Yield Sub_React Ortho-isopropoxy Group (Steric Bulk) Sub_Trans Slower Transmetalation Sub_React->Sub_Trans Sub_Yield Lower Yield / Longer Time Sub_Trans->Sub_Yield Catalyst Palladium Catalyst Complex Catalyst->Unsub_Trans Easier Approach Catalyst->Sub_Trans Hindered Approach

Caption: Logical relationship of steric hindrance on Suzuki coupling reaction kinetics.

Conclusion

The choice between this compound and 3-bromo-5-formylphenylboronic acid for Suzuki coupling reactions should be guided by the specific synthetic goals. For straightforward biaryl synthesis where high yield and rapid conversion are paramount, the less sterically hindered 3-bromo-5-formylphenylboronic acid is likely the superior choice. However, when the ortho-isopropoxy group is a desired feature in the final product, for reasons of modulating biological activity or material properties, this compound is an indispensable reagent. In such cases, optimization of reaction conditions, including the use of bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases, may be necessary to overcome the steric impediment and achieve satisfactory results.

Efficacy of 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid and Its Alternatives in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of highly functionalized aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceuticals and advanced materials. 3-Bromo-2-isopropoxy-5-formylphenylboronic acid is a valuable building block designed for such purposes, offering a unique combination of reactive sites for sequential functionalization. Its utility is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2]

This guide provides a comparative overview of the expected efficacy of this compound against more stable and often more reactive alternatives, namely potassium organotrifluoroborates and boronic acid pinacol esters. Due to a lack of published, direct experimental data for the title compound, this comparison is based on data from structurally similar ortho-alkoxy-substituted phenylboronic acids to provide a predictive assessment of performance.

Performance Comparison of Boron Reagents in Suzuki-Miyaura Coupling

The choice of boron reagent can significantly impact the yield, reproducibility, and scalability of a Suzuki-Miyaura cross-coupling reaction. While boronic acids are traditional reagents, their stability can be a concern. Potassium trifluoroborates and boronic esters have emerged as highly stable, crystalline solids that are easier to handle and often provide superior or comparable reactivity.[3][4]

The following table summarizes representative data for the Suzuki-Miyaura coupling of various arylboron reagents with aryl halides. The data is compiled from multiple sources and is intended to be a qualitative guide rather than a direct quantitative comparison under identical conditions.

Reagent ClassRepresentative ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference / Notes
Boronic Acid 2-Methoxyphenylboronic acid4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene10018~85Representative conditions for ortho-alkoxy substituted boronic acids.[5]
Boronic Acid Phenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂O80295+General high-yield conditions.[6]
Trifluoroborate K-Furanyltrifluoroborate4-ChloroanisolePd(OAc)₂ / RuPhosK₃PO₄n-Butanol1002491Demonstrates high efficacy of trifluoroborates with aryl chlorides.[7]
Trifluoroborate K-Benzyloxymethyltrifluoroborate2-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O1001685Effective coupling with sterically hindered aryl chlorides.[8]
Boronic Ester Alkylboronic ester4-BromoanisolePd-AntPhosTMSOKTHF23<196Shows rapid reaction times possible with boronic esters under optimized conditions.[9]
Boronic Ester Isoxazole-boronic acid pinacol ester3-BromoquinolinePd precatalyst / LigandDBUTHF/H₂OVariableVariableVariableUsed in optimization studies, highlighting their utility in complex systems.[10]

Key Takeaways:

  • Boronic Acids: While effective, their stability can be a drawback, as they can be prone to protodeboronation or formation of boroxine anhydrides, complicating stoichiometry.

  • Potassium Trifluoroborates: These salts exhibit excellent stability to air and moisture, making them easy to handle and store.[3] They are highly effective coupling partners, often providing superior yields compared to the corresponding boronic acids, especially with challenging substrates like heteroaryl chlorides.[7]

  • Boronic Esters (Pinacol): Like trifluoroborates, pinacol esters offer enhanced stability over boronic acids. They are particularly useful in multi-step syntheses and can be employed in rapid, high-yielding coupling reactions.[9]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Suzuki-Miyaura Coupling using a Boronic Acid

This protocol is adapted from standard procedures for the coupling of aryl halides with arylboronic acids.[1][11][12]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (or analogue, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, the boronic acid, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the solvent, followed by the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate

This protocol is based on procedures developed for the coupling of potassium organotrifluoroborates.[7]

Materials:

  • Aryl chloride (e.g., 4-chloroanisole, 0.5 mmol)

  • Potassium 3-bromo-2-isopropoxy-5-formylphenyltrifluoroborate (0.55 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 1.5 mmol)

  • Solvent (e.g., n-Butanol, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl chloride, potassium aryltrifluoroborate, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key mechanistic pathway of the Suzuki-Miyaura reaction and a decision-making workflow for reagent selection.

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Catalyst Regeneration Product Biaryl Product (R¹-R²) F->Product ArX Aryl Halide (R¹-X) ArX->B Boron Boron Reagent (R²-B(OR)₂) Boron->D Base Base Base->D

Suzuki-Miyaura Catalytic Cycle

Reagent_Selection_Workflow start Start: Need to Synthesize Biaryl Compound q1 Are starting materials prone to decomposition or sensitive? start->q1 boronic_acid Use Boronic Acid (Standard Protocol) q1->boronic_acid No alternatives Consider Stable Alternatives q1->alternatives Yes protocol Select & Optimize Protocol (Catalyst, Base, Solvent) boronic_acid->protocol q2 Is ease of handling and long-term storage critical? alternatives->q2 trifluoroborate Use Potassium Trifluoroborate (Enhanced Stability) q2->trifluoroborate Yes pinacol_ester Use Boronic Ester (Pinacol) (Good for multi-step synthesis) q2->pinacol_ester No, but stability is desired trifluoroborate->protocol pinacol_ester->protocol

Decision Workflow for Boron Reagent Selection

References

A Comparative Guide to Suzuki Coupling Reactions: The Impact of Phenylboronic Acid Functionalization on Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a detailed comparison of reaction yields when employing phenylboronic acids with various functional groups, offering valuable insights for researchers, scientists, and drug development professionals. The electronic and steric nature of substituents on the phenylboronic acid can significantly influence the reaction outcome, and understanding these effects is crucial for optimizing synthetic routes.

The Influence of Electronic Effects on Yield

The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid partner tend to enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups (EWGs) can have a more complex effect, sometimes leading to slower reactions or lower yields, although this is highly dependent on the specific reaction conditions.[1]

The Role of Steric Hindrance

Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can pose a significant challenge in Suzuki coupling reactions. Large or bulky groups near the boronic acid moiety can impede the approach of the palladium catalyst, slowing down the reaction and potentially lowering the yield.[2] However, the development of specialized ligands and catalyst systems has enabled successful couplings even with sterically demanding substrates.[3][4]

Data Presentation: A Comparative Analysis of Yields

The following table summarizes experimental data from various sources, illustrating the yields obtained with a range of substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. This data provides a quantitative comparison of how different functional groups affect the reaction outcome.

Phenylboronic Acid SubstituentElectronic EffectCoupling PartnerCatalyst / LigandBaseSolventYield (%)
4-OCH₃Electron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-CH₃Electron-Donating4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95
UnsubstitutedNeutralBromobenzenePdCl₂(dppf)K₂CO₃Dioxane92
4-FElectron-Withdrawing1-Bromo-4-fluorobenzeneSupported Pd NanoparticlesK₂CO₃Dioxane/H₂O~100
4-COOHElectron-Withdrawing1-Bromo-4-fluorobenzeneSupported Pd NanoparticlesK₂CO₃Dioxane/H₂O<80
2-CH₃Sterically Hindered (ortho)4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O88
2-CF₃Sterically Hindered (ortho) & EWG2-Bromo-1,3-dichloro-5-nitrobenzenePd₂(dba)₃ / 4-(2-(diphenylphosphino)phenyl)morpholineK₃PO₄THFGood
2,4-di-CH₃Sterically Hindered (ortho)Benzoyl chlorideNitrile-functionalized NHC palladium complexK₂CO₃Toluene94

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, based on common methodologies cited in the literature.[1][5]

Materials:

  • Aryl halide (1.0 mmol)

  • Functionalized phenylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 0.01-1 mol%)

  • Ligand (if required, e.g., SPhos, PPh₃, molar ratio typically 1:2 or 1:4 Pd:ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, functionalized phenylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[1]

  • Upon completion, the reaction mixture is cooled to room temperature.[1]

  • The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.[1]

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1]

  • The crude product is then purified by a suitable method, such as column chromatography, to yield the desired biaryl compound.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reaction_setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base start->reaction_setup degassing Degassing (Inert Atmosphere) reaction_setup->degassing solvent_addition Solvent Addition degassing->solvent_addition heating Heating & Stirring solvent_addition->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction workup->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Chromatography) concentration->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

A Comparative Guide to the Structural Verification of Biaryl Compounds Synthesized via 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the structural verification of novel biaryl compounds. As a representative example, we will consider the hypothetical synthesis of 2'-Isopropoxy-4'-formyl-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura coupling reaction. This common reaction utilizes the specified starting material, 3-Bromo-2-isopropoxy-5-formylphenylboronic acid, and a generic coupling partner, 4-cyanophenylboronic acid, to illustrate a practical application in medicinal chemistry and materials science.

The following sections detail the experimental protocols for synthesis and structural verification, compare the analytical methodologies, and present an alternative synthetic route.

Hypothetical Synthesis: Suzuki-Miyaura Coupling

The synthesis of a biaryl compound from this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[2]

Experimental Protocol: Synthesis of 2'-Isopropoxy-4'-formyl-[1,1'-biphenyl]-4-carbonitrile

A general procedure for this type of transformation is as follows:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 - 0.1 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).[3]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.[3]

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to yield the final biaryl compound.

Structural Verification: A Comparative Analysis

The definitive confirmation of the synthesized compound's structure requires a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information.

Comparison of Key Analytical Techniques

The table below summarizes the primary methods used for structural verification and purity assessment of the synthesized biaryl compound.

Analytical TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
¹H NMR Spectroscopy Precise information on the electronic environment of protons, proton-proton coupling (connectivity), and stereochemistry.2-5 mg dissolved in a deuterated solvent.Non-destructive, highly reproducible, provides detailed structural information.[4]Lower sensitivity compared to MS, complex spectra for large molecules.
¹³C NMR Spectroscopy Information on the carbon skeleton, number of unique carbons, and their chemical environment.10-20 mg dissolved in a deuterated solvent.Provides direct insight into the carbon framework.[5]Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.Microgram to nanogram quantities.Extremely high sensitivity, provides definitive molecular formula.[4]Isomers can be difficult to distinguish, provides limited connectivity information on its own.
HPLC-UV Purity assessment, quantification, and isolation of the compound from a mixture.Microgram quantities, must be soluble in the mobile phase.High separation efficiency, quantitative with proper calibration, high-throughput.[6]Provides no definitive structural information on its own, relies on retention time comparison.[6]
Expected Spectroscopic Data for the Hypothetical Product
  • ¹H NMR: Distinct aromatic proton signals are expected in the range of 7.0-8.5 ppm. The aldehyde proton should appear as a singlet around 10.0 ppm. The isopropoxy group will show a septet for the CH proton and a doublet for the two CH₃ groups.

  • ¹³C NMR: Aromatic carbons will resonate between 110-160 ppm. The aldehyde carbonyl carbon will be significantly downfield (>190 ppm), and the nitrile carbon will appear around 118 ppm.

  • Mass Spectrometry (ESI-MS): The primary ion observed would correspond to the molecular weight of the product [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry would confirm the elemental formula.

Alternative Synthetic Route: The Stille Coupling

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for biaryl synthesis. The Stille coupling offers a viable alternative, though it comes with different considerations.[7]

Comparison of Suzuki-Miyaura vs. Stille Coupling
FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboronic acid/esterOrganostannane (organotin compound)
Toxicity Boronic acids are generally of low toxicity.[2]Organotin reagents are highly toxic and require careful handling.[7]
Reagent Stability Boronic acids are generally stable but can undergo protodeboronation.Organostannanes are stable to air and moisture.[8]
Reaction Conditions Requires a base for activation.Often does not require a base but may benefit from additives like Cu(I) salts.[7][8]
Byproducts Boron-containing byproducts are generally water-soluble and easily removed.Tin byproducts can be difficult to remove completely from the final product.

Visualizing the Process

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_verification Structural Verification A Reactants (Boronic Acid, Aryl Halide) B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C Crude Product B->C D Column Chromatography C->D E Pure Biaryl Compound D->E F NMR (1H, 13C) E->F G Mass Spectrometry E->G H HPLC (Purity) E->H

A general workflow for synthesis and structural verification.
Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Ar-Ar' Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Hypothetical Biological Target: Kinase Signaling Pathway

Many biaryl compounds are developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer.[9] The diagram below illustrates a simplified kinase signaling cascade, a common target for such inhibitors.

Kinase_Pathway cluster_input Signal Input cluster_cascade Signaling Cascade cluster_output Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Proliferation, Survival TF->Response Inhibitor Biaryl Compound (Hypothetical Inhibitor) Inhibitor->RAF Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Analysis of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the successful synthesis of complex molecules. Substituted phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials.[1]

This guide provides a comparative benchmark of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid against structurally related alternatives. The unique substitution pattern of this molecule, featuring a bulky ortho-alkoxy group, a meta-bromo substituent, and a meta-formyl group, presents specific steric and electronic characteristics that influence its reactivity in cross-coupling reactions.[2][3] Understanding these effects is crucial for optimizing reaction conditions and predicting synthetic outcomes.

Performance Comparison of Phenylboronic Acid Building Blocks

Building BlockStructureKey FeaturesHypothetical Yield (%) with 4-methoxyphenyl bromide
This compound this compound structureBulky ortho-alkoxy group (steric hindrance), electron-withdrawing bromo and formyl groups.75%
Alternative 1: 3-Bromo-2-methoxy-5-formylphenylboronic acid 3-Bromo-2-methoxy-5-formylphenylboronic acid structureReduced steric hindrance from the ortho-methoxy group compared to isopropoxy.85%
Alternative 2: 3,5-Diformylphenylboronic acid 3,5-Diformylphenylboronic acid structureLacks ortho-substituent, strong electron-withdrawing character from two formyl groups.[5]92%
Alternative 3: this compound, Pinacol Ester this compound, Pinacol Ester structureIncreased stability for storage, may require slightly modified reaction conditions for in situ hydrolysis.[6]78%

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for the specific building blocks being compared.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically potassium carbonate (2.0 mmol) or potassium phosphate (2.0 mmol).[7][8]

  • Solvent Addition: Add a degassed solvent mixture, commonly dioxane/water (4:1, 5 mL).[9]

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.[11]

Visualizations

To further illustrate the concepts discussed, the following diagrams represent the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Biaryl Product Reductive Elimination->Ar-R R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Ar-X Aryl Halide Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-100 °C, 4-16h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Dilute and Extract monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify Final Product Final Product purify->Final Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery

The synthesis of highly substituted biaryl aldehydes is of significant interest in medicinal chemistry. These structures can serve as key intermediates for the synthesis of complex heterocyclic scaffolds or as pharmacophores that interact with biological targets. The formyl group, for instance, can be readily converted into other functionalities such as amines, alcohols, or carboxylic acids, allowing for diverse late-stage functionalization in a drug discovery program. The specific substitution pattern of the biaryl product can influence its conformational properties and, consequently, its binding affinity to a target protein.

Drug_Discovery_Logic BB Building Block Selection (e.g., 3-Bromo-2-isopropoxy- 5-formylphenylboronic acid) SM Suzuki-Miyaura Coupling BB->SM BA Biaryl Aldehyde Intermediate SM->BA LSF Late-Stage Functionalization (e.g., Reductive Amination, Oxidation) BA->LSF Lib Library of Analogues LSF->Lib SAR Structure-Activity Relationship (SAR) Studies Lib->SAR LC Lead Candidate SAR->LC

Caption: Role of building blocks in a drug discovery workflow.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-2-isopropoxy-5-formylphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid (CAS: 1072951-86-0). Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.

Chemical and Hazard Information

PropertyValue
Chemical Name This compound
CAS Number 1072951-86-0
Molecular Formula C₁₀H₁₂BBrO₄
Molecular Weight 286.91 g/mol
Appearance Powder
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to work within a certified chemical fume hood to prevent inhalation of dust.[3] Always wear the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[3]
Body Protection A fully fastened lab coat that covers the arms.
Respiratory N95 dust mask or equivalent.[1]
Footwear Closed-toe shoes.[3]

Step-by-Step Disposal Protocol

This compound should be treated as hazardous waste.[3] Under no circumstances should it or its containers be disposed of in regular trash or flushed down the drain.[3][4]

Waste Segregation and Collection
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Labeling : All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name.[3]

Solid Waste Disposal
  • Contaminated Materials : Any solid materials that have come into contact with the chemical, such as gloves, bench paper, and contaminated weighing boats, must be collected in a designated hazardous waste container.

  • Unused/Expired Chemical : Unwanted solid this compound should be transferred directly into the designated solid hazardous waste container. Avoid generating dust during transfer.[2][5]

Liquid Waste Disposal
  • Solutions : All solutions containing this boronic acid derivative must be collected in a designated liquid hazardous waste container.

  • Rinsate : Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.

Decontamination of Glassware
  • Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. This rinsate must be collected as hazardous liquid waste.

  • Secondary Decontamination : A basic wash can help convert residual boronic acid to a more water-soluble boronate salt.[3][6] This can be achieved by rinsing with a dilute solution of a mild base, such as sodium bicarbonate. This rinsate should also be collected as hazardous waste.[4]

  • Final Rinse : Perform a final rinse with deionized water and collect it as hazardous waste.

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Waste Storage and Pickup
  • Storage : Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Disposal : Follow your institution's specific procedures for hazardous waste pickup and disposal. Ensure all paperwork is completed accurately.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection cluster_final Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (Unused chemical, contaminated gloves, paper) fume_hood->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) fume_hood->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end End: Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Glassware Decontamination Protocol start Start: Contaminated Glassware initial_rinse Initial Rinse (Organic Solvent) start->initial_rinse collect_rinse1 Collect Rinsate as Hazardous Liquid Waste initial_rinse->collect_rinse1 secondary_rinse Secondary Decontamination (Dilute Mild Base) collect_rinse1->secondary_rinse collect_rinse2 Collect Rinsate as Hazardous Liquid Waste secondary_rinse->collect_rinse2 final_rinse Final Rinse (Deionized Water) collect_rinse2->final_rinse collect_rinse3 Collect Rinsate as Hazardous Liquid Waste final_rinse->collect_rinse3 air_dry Air Dry in Ventilated Area collect_rinse3->air_dry end End: Clean Glassware air_dry->end

Caption: Step-by-step glassware decontamination process.

References

Personal protective equipment for handling 3-Bromo-2-isopropoxy-5-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Bromo-2-isopropoxy-5-formylphenylboronic acid (CAS No. 1072951-86-0). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] The following personal protective equipment is mandatory when handling this compound.

Hazard Classification GHS Pictogram Signal Word Hazard Statements
Skin Irritant (Category 2)
alt text
Warning H315: Causes skin irritation.[1]
Eye Irritant (Category 2)
alt text
H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
alt text
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Specifications
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and dispose of contaminated gloves immediately.
Respiratory Protection For handling the solid powder, a NIOSH-approved N95 dust mask is required. All handling should be performed in a certified chemical fume hood to minimize inhalation of dust and vapors.
Body Protection A lab coat must be worn at all times. Ensure it is fully buttoned. Closed-toe shoes are mandatory.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

2.1 Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

2.2 Preparation for Experiment:

  • Before handling, ensure that an eyewash station and emergency shower are readily accessible.

  • Don all required PPE as specified in the table above.

  • All weighing and solution preparation must be conducted within a certified chemical fume hood.

2.3 Experimental Procedure:

  • When working with the solid, use caution to avoid generating dust.

  • If transferring the solid, use a spatula and handle it gently.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers of the compound closed when not in use.

2.4 Post-Experiment Cleanup:

  • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

  • Wipe down the work surface in the fume hood with a suitable cleaning agent.

  • Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the designated hazardous waste stream.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.

3.1 Waste Segregation and Collection:

  • Solid Waste: Unused or waste this compound, along with any contaminated consumables (e.g., weighing paper, gloves, wipes), must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

  • Never mix boronic acid waste with strong oxidizing agents or strong acids.

3.2 Container Labeling: All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant")

3.3 Final Disposal:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash under any circumstances.

Emergency Procedures

Exposure Scenario First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3][4]

Chemical Handling Workflow

The following diagram illustrates the key stages in the safe handling and disposal of this compound.

G cluster_0 Preparation cluster_1 Handling and Experimentation cluster_2 Cleanup and Disposal A Receive and Inspect Chemical B Store at 2-8°C in a Ventilated Area A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95 Mask) B->C D Work in a Chemical Fume Hood C->D E Weigh Solid Compound Carefully D->E F Prepare Solution (if applicable) E->F G Perform Experiment F->G H Decontaminate Glassware (Collect Rinsate as Waste) G->H L Remove and Dispose of PPE G->L I Segregate Waste (Solid vs. Liquid Halogenated) H->I J Label Waste Containers Correctly I->J K Store Waste in Designated Area for Pickup J->K K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.